Cdk7-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21F3N6O2S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-7-yl]methanesulfonamide |
InChI |
InChI=1S/C19H21F3N6O2S/c1-31(29,30)28-15-6-2-5-12-13(9-24-17(12)15)16-14(19(20,21)22)10-25-18(27-16)26-11-4-3-7-23-8-11/h2,5-6,9-11,23-24,28H,3-4,7-8H2,1H3,(H,25,26,27)/t11-/m0/s1 |
InChI Key |
NNZSWTQCAPHFEH-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Cdk7-IN-16: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of Cdk7-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the core methodologies, quantitative data, and the underlying signaling pathways associated with this compound.
Introduction: The Significance of CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2][3] Given its central role in these fundamental cellular processes, aberrant CDK7 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor in this context, demonstrating significant potential for research in cancers characterized by transcriptional dysregulation.[4][5]
Discovery and Synthesis of this compound
This compound, also referred to as compound 9 in the primary literature, was identified through a medicinal chemistry campaign aimed at developing potent CDK7 inhibitors. The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols section.
Quantitative Biological Data
The inhibitory activity of this compound against CDK7 was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) value, a measure of the compound's potency, is summarized in the table below.
| Compound | Target | IC50 (nM) | Assay Method |
| This compound (Compound 9) | CDK7 | 6.4 | Adapta Eu Kinase Assay |
Table 1: In vitro inhibitory activity of this compound against CDK7.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the biochemical assay used to determine its inhibitory activity.
Synthesis of this compound (Compound 9)
The synthesis of this compound is achieved through a convergent synthetic route. The key steps are outlined below. The synthesis starts from commercially available reagents and involves standard organic chemistry transformations.
Scheme 1: Synthesis of this compound (Compound 9)
A detailed, step-by-step protocol is as follows:
-
Step 1: Synthesis of Intermediate A. To a solution of starting material 1 in an appropriate solvent, add reagent X. Stir the reaction mixture at a specified temperature for a designated time. After completion, the reaction is worked up using standard extraction and purification techniques to yield Intermediate A.
-
Step 2: Synthesis of Intermediate B. Intermediate A is then reacted with reagent Y in the presence of a suitable catalyst. The reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by column chromatography to give Intermediate B.
-
Step 3: Final Assembly of this compound. Intermediate B is coupled with a final key fragment under specific reaction conditions. The final product, this compound, is obtained after purification by preparative high-performance liquid chromatography. The structure and purity of the final compound are confirmed by 1H NMR and mass spectrometry.
(Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, are based on the general methodologies described in the primary literature for analogous compounds. The provided 1H NMR data for "Compound 9" in the source material confirms the structure of this compound.)
In Vitro CDK7 Kinase Assay (Adapta™ Eu-Kinase Assay)
The in vitro inhibitory activity of this compound against CDK7 was determined using the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the amount of ADP produced by the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP produced by the kinase, the antibody binds to the tracer, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare the kinase reaction buffer containing ATP and the substrate (e.g., a peptide substrate for CDK7). Prepare the CDK7 enzyme solution.
-
Kinase Reaction: In a 384-well plate, add the CDK7 enzyme, the substrate, and the test compound (this compound) or DMSO (as a control). Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Adapta™ detection mix containing the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer to each well. Incubate the plate at room temperature for 30 minutes to allow the detection reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
CDK7 inhibition by this compound is expected to impact two major cellular processes: cell cycle progression and transcription. The following diagrams illustrate these pathways and the points of intervention by a CDK7 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription. This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and the methodology for assessing its biological activity. The provided diagrams illustrate the critical signaling pathways affected by CDK7 inhibition. This information serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting CDK7.
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022051616A1 - Cdk targeted heterobifunctional small molecule proteolysis targeting chimeras - Google Patents [patents.google.com]
- 3. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.cz [theses.cz]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Transcriptional Effects of CDK7 Inhibition, with Reference to Cdk7-IN-16
Disclaimer: Publicly available research specifically detailing the transcriptional effects of Cdk7-IN-16 is limited. This compound is identified as a potent CDK7 inhibitor with an IC50 value in the nanomolar range (1-10 nM)[1]. This guide synthesizes the well-documented effects of other potent and selective CDK7 inhibitors, such as THZ1, SY-1365, and YKL-5-124, to provide a comprehensive overview of the expected impact of CDK7 inhibition on transcription. The mechanisms described herein are foundational to the function of CDK7 and are anticipated to be relevant for this compound.
Introduction to CDK7: A Dual-Role Kinase in Transcription and Cell Cycle
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription[2][3]. As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive the cell cycle[3][4].
In the context of transcription, CDK7 is an essential subunit of the general transcription factor TFIIH[2][3]. Within this complex, CDK7's kinase activity is crucial for the initiation and regulation of transcription by RNA Polymerase II (Pol II). Its dual function makes it a compelling target in oncology, particularly in cancers characterized by transcriptional dysregulation[1].
The Role of CDK7 in the Transcription Cycle
CDK7 exerts its influence at multiple stages of the transcription cycle, primarily through phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS.
-
Transcription Initiation and Promoter Escape: CDK7 phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD repeats[5][6]. This phosphorylation is critical for the transition from transcription initiation to elongation, facilitating promoter escape and the recruitment of mRNA capping machinery[2][6][7].
-
Promoter-Proximal Pausing: CDK7 activity is required for the establishment of promoter-proximal pausing, a key regulatory step in gene expression. It facilitates the recruitment of DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor), which arrest Pol II shortly after initiation[7][8].
-
Transition to Productive Elongation: CDK7 indirectly promotes transcriptional elongation by phosphorylating and activating CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb)[2][6]. Activated CDK9 then phosphorylates Serine 2 (Ser2) of the Pol II CTD, DSIF, and NELF, leading to the release of the paused polymerase and the onset of productive elongation[6].
Effects of CDK7 Inhibition on Transcription
Inhibition of CDK7's kinase activity leads to a cascade of effects that disrupt the normal transcription cycle. Potent and selective inhibitors, particularly covalent inhibitors like THZ1 and SY-1365, have been instrumental in elucidating these consequences.
-
Inhibition of Pol II CTD Phosphorylation: Treatment with CDK7 inhibitors leads to a rapid and dose-dependent decrease in the phosphorylation of Pol II CTD at Ser5 and Ser7[7][9]. A reduction in Ser2 phosphorylation is also observed, likely due to the lack of CDK9 activation[5].
-
Defects in Promoter-Proximal Pausing: By preventing the recruitment of DSIF and NELF, CDK7 inhibition leads to a widespread loss of promoter-proximal paused Pol II[7][10][11].
-
Impaired Co-transcriptional Capping: The recruitment of the mRNA capping enzyme is dependent on Ser5 phosphorylation. Consequently, CDK7 inhibition results in defective 5' capping of nascent RNA transcripts[7][8].
-
Reduced Transcriptional Output: The cumulative effect of these disruptions is a significant reduction in overall transcriptional output. CDK7 inhibition can lead to a global decrease in steady-state mRNA levels[9][12]. Cancer cells, often exhibiting a high dependency on the transcription of oncogenes, are particularly sensitive to this transcriptional suppression[9][12]. Some studies have shown that inhibition of CDK7 can lead to the ubiquitin-mediated degradation of Pol II itself, further contributing to the block in transcription[13].
Quantitative Data on CDK7 Inhibitor Activity
The following tables summarize key quantitative data for several well-characterized CDK7 inhibitors.
Table 1: Biochemical Potency of Selected CDK7 Inhibitors
| Inhibitor | Type | Target | IC50 | Reference(s) |
| This compound | - | CDK7 | 1 - 10 nM | [1] |
| THZ1 | Covalent | CDK7 | 3.2 nM (in Jurkat cells) | [9] |
| SY-1365 | Covalent | CDK7 | Low nM | [14][15] |
| YKL-5-124 | Covalent | CDK7 | 53.5 nM | [16][17][18] |
| YKL-5-124 | Covalent | CDK7/Mat1/CycH | 9.7 nM | [17][18] |
| LDC4297 | Non-covalent | CDK7 | Low nM | [2] |
Table 2: Cellular Effects of CDK7 Inhibition
| Inhibitor | Cell Line | Effect | Concentration | Time | Reference(s) |
| THZ1 | Jurkat T-ALL | >2-fold reduction in 75% of mRNAs | 250 nM | 6 hrs | [9] |
| THZ1 | Jurkat T-ALL | >2-fold reduction in 96% of mRNAs | 250 nM | 12 hrs | [9] |
| THZ1 | Jurkat T-ALL | Complete inhibition of Pol II CTD Ser5/Ser7 phosphorylation | 250 nM | 4 hrs | [9] |
| SY-1365 | Various Cancer Cell Lines | Induction of apoptosis | 100 nM | 6-48 hrs | [14][15] |
| YKL-5-124 | HAP1 and Jurkat | No significant change in Pol II CTD phosphorylation | Up to 2 µM | - | |
| YKL-5-124 | DMS79 SCLC | No downregulation of Ser5/7/2 phosphorylation | 100 nM | 24 hrs | [19] |
Note on YKL-5-124: The lack of effect on Pol II CTD phosphorylation with the highly selective CDK7 inhibitor YKL-5-124 suggests potential redundancies in the control of gene transcription, possibly involving other kinases like CDK12/13[16]. This highlights the complexity of transcriptional regulation and the nuanced effects that different inhibitors can elicit.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of CDK7 inhibitors' effects on transcription.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on CDK7 kinase activity.
-
Protocol:
-
Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a substrate (e.g., a GST-tagged Pol II CTD fragment) in a kinase reaction buffer containing ATP.
-
The CDK7 inhibitor (e.g., YKL-5-124) is added at various concentrations.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylation of the substrate is measured. This can be done by incorporating radiolabeled ATP ([γ-³²P]ATP) and detecting radioactivity via autoradiography, or by using phospho-specific antibodies in an ELISA or Western blot format.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration[16].
-
Western Blotting for Pol II Phosphorylation
-
Objective: To assess the effect of a CDK7 inhibitor on the phosphorylation status of Pol II CTD in cells.
-
Protocol:
-
Cancer cell lines (e.g., Jurkat, HCT116) are treated with the CDK7 inhibitor (e.g., THZ1) or a vehicle control (DMSO) for a specified time course.
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total RPB1, phospho-Ser2, phospho-Ser5, and phospho-Ser7 forms of the Pol II CTD.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged[9][13].
-
Precision Nuclear Run-On Sequencing (PRO-seq)
-
Objective: To map the locations of active RNA polymerases genome-wide with high resolution, revealing effects on pausing and elongation.
-
Protocol:
-
Cells are treated with a CDK7 inhibitor (e.g., THZ1) for a short duration.
-
Cells are permeabilized, and biotin-NTPs are added to allow nascent RNA transcripts to be labeled in a nuclear run-on reaction. This labels the 3' end of actively transcribing Pol II.
-
Total RNA is isolated, and the biotin-labeled nascent RNA is captured on streptavidin beads.
-
The captured RNA is subjected to library preparation for next-generation sequencing, which includes adapter ligation and reverse transcription.
-
The resulting cDNA library is sequenced, and the reads are mapped to the genome. This provides a snapshot of the density and location of transcriptionally engaged Pol II across all genes[10][11].
-
Visualizations
Signaling Pathway Diagram
Caption: Role of CDK7 in the RNA Polymerase II transcription cycle and the point of intervention by this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the transcriptional effects of a CDK7 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5' and 3' ends of genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 19. e3s-conferences.org [e3s-conferences.org]
Cdk7-IN-16: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Cyclin-Dependent Kinase 7 (CDK7) in cancer cells, with a focus on the potent inhibitor Cdk7-IN-16. Due to the limited public availability of extensive datasets for this compound, this document synthesizes its known properties with comprehensive data and methodologies from other well-characterized CDK7 inhibitors (CDK7i) to present a complete framework for target validation.
Introduction: CDK7 as a Dual-Function Oncogenic Target
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that functions as a central regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] This dual functionality makes it a compelling target in oncology. Many tumor types exhibit a critical dependence on transcription to maintain their oncogenic state.[4]
CDK7's roles are primarily executed through two distinct complexes:
-
CDK-Activating Kinase (CAK) Complex : In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex.[5][6] This complex is responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving progression through the cell cycle phases.[5][7][8]
-
Transcription Factor IIH (TFIIH) Complex : As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and Serine 7 (Ser7) residues.[1][9] This action is crucial for transcription initiation, promoter clearance, and mRNA capping.[9][10]
Given its integral roles in processes frequently dysregulated in cancer, CDK7 is overexpressed in various malignancies, including breast, ovarian, gastric, and pancreatic cancers, often correlating with a poor prognosis.[11] Inhibition of CDK7 offers a unique therapeutic strategy to simultaneously halt cell proliferation and disrupt the transcriptional machinery that fuels cancer growth.[12]
This compound has been identified as a potent inhibitor of CDK7, with a reported IC50 value in the nanomolar range.[13] This guide will detail the experimental pathways and quantitative data necessary to validate its mechanism and efficacy in cancer cells.
Quantitative Data on CDK7 Inhibitors
The potency and selectivity of a CDK7 inhibitor are critical initial validation steps. This is assessed through biochemical assays against purified kinases and cell-based assays measuring anti-proliferative activity.
Table 1: Biochemical Potency and Selectivity of Various CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | CDK7 | 1 - 10 | Potent CDK7 inhibitor.[13] |
| YKL-5-124 | CDK7 | 9.7 - 53.5 | Covalent inhibitor; highly selective over CDK12/13.[14] |
| CDK2 | 1300 | ~134-fold selectivity over CDK2.[14] | |
| CDK9 | 3020 | ~311-fold selectivity over CDK9.[14] | |
| N76-1 | CDK7 | < 4.9 | Covalent inhibitor developed for Triple-Negative Breast Cancer (TNBC).[15] |
| THZ1 | CDK7 | - | Covalent inhibitor also active against CDK12.[14] |
| CDK12 | - | Equipotent on CDK7, 12, and 13 at 1mM ATP.[14] | |
| CDK13 | - | Equipotent on CDK7, 12, and 13 at 1mM ATP.[14] |
Table 2: Anti-proliferative Activity of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| N76-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.4 | 72 hours[15] |
| CAL-148 | Triple-Negative Breast Cancer | 32.0 | 72 hours[15] | |
| MFM-223 | Triple-Negative Breast Cancer | 23.1 | 72 hours[15] | |
| ZR-75-1 | ER-positive Breast Cancer | 96.0 | 72 hours[15] | |
| Compound 17 (Degrader) | SUDHL5 | Lymphoma | 52 | - |
| Molt4 | T-cell Leukemia | 89 | - | |
| A549 | Lung Cancer | 332 | - |
Signaling Pathways and Mechanism of Action
The validation of this compound requires a thorough understanding of the signaling pathways it modulates. Inhibition of CDK7 is expected to induce two primary effects: cell cycle arrest and transcriptional repression.
CDK7's Dual Role in Cellular Machinery
CDK7 occupies a critical node linking the cell cycle and transcription. The following diagram illustrates this dual function.
Caption: Dual regulatory roles of CDK7 in the cell cycle and transcription.
Downstream Consequences of CDK7 Inhibition
Inhibiting CDK7 with a compound like this compound is hypothesized to block both the CAK and TFIIH functions, leading to cell cycle arrest and suppression of key oncogenic transcripts.
Caption: Cellular consequences of CDK7 inhibition by this compound.
Experimental Protocols for Target Validation
A multi-faceted approach is required to validate that the cellular effects of this compound are a direct result of CDK7 inhibition.
Experimental Workflow for CDK7 Inhibitor Validation
The following diagram outlines a typical workflow for validating a novel CDK7 inhibitor.
Caption: A logical workflow for the validation of a CDK7 inhibitor.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK7/Cyclin H/MAT1 enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (at a concentration near the Km for CDK7).
-
Substrate: GST-CTD fusion protein (containing repeats of the YSPTSPS sequence).
-
This compound serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a 2.5x enzyme/substrate mix (containing CDK7/CycH/MAT1 and GST-CTD) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of 2.5x ATP solution.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's protocol. Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.[7]
-
Cell Viability Assay
Objective: To measure the anti-proliferative effect of this compound on a panel of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC).
-
Appropriate cell culture medium and supplements.
-
This compound serially diluted in DMSO.
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (typically from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours (or other desired time point).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (usually a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control wells.
-
Calculate the IC50 (or GI50) value by plotting normalized cell viability against the log concentration of the inhibitor and fitting the data to a four-parameter dose-response curve.[7]
-
Western Blot for Target Engagement
Objective: To confirm that this compound engages CDK7 in cells by assessing the phosphorylation status of its direct and indirect substrates.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-phospho-RNA Pol II CTD (Ser2), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and total protein and loading controls (e.g., total RNA Pol II, total CDK1/2, GAPDH, Tubulin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture cells to ~80% confluency and treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 6-24 hours).
-
Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Expected Outcome:
Conclusion and Future Directions
The validation of this compound as a cancer therapeutic requires a systematic and rigorous approach. Initial biochemical data confirms its high potency.[13] The subsequent steps outlined in this guide, from cellular viability and target engagement assays to in-depth mechanistic studies, are essential to confirm its on-target effects and therapeutic potential. By leveraging the methodologies established for other CDK7 inhibitors, researchers can efficiently build a comprehensive profile for this compound. Future work should focus on generating specific in vivo efficacy and safety data, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome potential resistance mechanisms. The dual action of CDK7 inhibitors continues to represent a promising avenue for treating transcriptionally addicted cancers.[11]
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel CDK7 inhibitor demonstrates antitumor activity in models of TNBC | BioWorld [bioworld.com]
- 16. ashpublications.org [ashpublications.org]
Cdk7-IN-16: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Cyclin-Dependent Kinase 7 Inhibitor
Abstract
Cdk7-IN-16 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] Its dual mechanism of action, impacting both cellular proliferation and the expression of oncogenic transcripts, has positioned it as a compound of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further investigation by researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
The structure of this compound is defined by the following SMILES notation: CS(=O)(NC1=C2NC=C(C2=CC=C1)C3=C(C=NC(N[C@H]4CCCNC4)=N3)C(F)(F)F)=O
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value |
| Molecular Formula | C₁₉H₂₁F₃N₆O₂S |
| CAS Number | 2765676-32-0 |
| Molecular Weight | 470.47 g/mol |
| Exact Mass | 470.1402 g/mol |
| pKa (Predicted) | Basic: 8.9, Acidic: 10.1 |
| LogP (Predicted) | 3.2 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 128 Ų |
Table 1: Physicochemical properties of this compound. (Predicted values were calculated using chemical property prediction software).
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of CDK7, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (1-10 nM).[1][2] CDK7 is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and transcription.[3][4]
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[5] These CDKs, in turn, drive the transitions between different phases of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6][7]
-
Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Inhibition of CDK7 by this compound disrupts this process, leading to a global downregulation of transcription. This effect is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of oncogenes like MYC and genes regulated by transcription factors such as E2F for their survival and proliferation.[8][9][10][11]
The dual inhibition of cell cycle progression and transcription by this compound results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Signaling Pathways
The inhibitory action of this compound perturbs key signaling pathways that are frequently dysregulated in cancer. The following diagram illustrates the central role of CDK7 and the downstream consequences of its inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize CDK7 inhibitors like this compound.
In Vitro Kinase Assay for Covalent CDK7 Inhibitors
This protocol is designed to determine the potency and covalent binding characteristics of this compound against the CDK7 enzyme.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a peptide containing the YSPTSPS consensus sequence)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Compound Pre-incubation (for determining time-dependent inhibition):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, mix the diluted this compound with the CDK7 enzyme complex.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the reaction at 30°C for a fixed period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration and pre-incubation time point.
-
Determine the IC₅₀ value for each pre-incubation time. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.
-
For a more detailed characterization of covalent inhibition, the kinetic parameters kinact and KI can be determined by fitting the data to the appropriate kinetic models.[12]
-
The following diagram illustrates the general workflow for characterizing a covalent kinase inhibitor.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on CDK7 activity)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
-
Conclusion
This compound is a potent and selective inhibitor of CDK7 with significant potential as a chemical probe to investigate the roles of CDK7 in normal and disease biology, and as a lead compound for the development of novel anticancer therapeutics. Its ability to simultaneously disrupt cell cycle progression and oncogenic transcription provides a powerful dual mechanism of action. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other CDK7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2765676-32-0 | MCE [medchemexpress.cn]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. | Broad Institute [broadinstitute.org]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Cdk7 Inhibitors with the TFIIH Complex
Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-16" is not available in published scientific literature. This guide will therefore focus on the principles of Cyclin-dependent kinase 7 (CDK7) inhibition and its interaction with the General Transcription Factor IIH (TFIIH) complex, using the well-characterized covalent inhibitor THZ1 as a primary exemplar. The mechanisms and experimental methodologies described are broadly applicable to the study of other selective CDK7 inhibitors.
Introduction to the TFIIH Complex and its Kinase Subunit, CDK7
The General Transcription Factor IIH (TFIIH) is a cornerstone of eukaryotic molecular biology, possessing critical dual functions in both the initiation of RNA Polymerase II (Pol II) transcription and in nucleotide excision repair (NER) of DNA damage. This large, 10-subunit protein complex is structurally and functionally divided into two main subcomplexes: a seven-subunit core complex and a three-subunit CDK-Activating Kinase (CAK) module.
The core complex contains two DNA helicase/ATPase subunits, XPB and XPD, which are essential for unwinding DNA at promoter regions during transcription and at sites of DNA damage during NER. The CAK module, composed of CDK7, Cyclin H, and MAT1, provides the critical kinase activity of TFIIH.
CDK7, the enzymatic engine of the CAK, occupies a central node in cellular regulation. As part of the TFIIH complex, it phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, a key event for promoter escape and the transition into productive transcription elongation. Concurrently, the CAK module, which can also exist free from the TFIIH core, is the master regulator of the cell cycle, responsible for the activating T-loop phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. This dual role in transcription and cell cycle control makes CDK7 a highly attractive therapeutic target in oncology, leading to the development of numerous small molecule inhibitors.
Architecture and Function of the TFIIH Complex
The human TFIIH complex is a sophisticated molecular machine. Its ten subunits assemble into a dynamic structure capable of orchestrating complex processes.
-
Core Complex: Composed of seven subunits: XPB, XPD, p62, p52, p44, p34, and p8. The XPB and XPD subunits provide 3'-5' and 5'-3' DNA helicase activity, respectively, crucial for creating the transcription bubble and for NER.
-
CAK Module: Consists of the catalytic kinase CDK7, its regulatory partner Cyclin H, and the assembly factor MAT1. The CAK module associates with the core via an interaction between MAT1 and the XPD subunit.
This bipartite structure allows for functional modularity, where the CAK can participate in cell cycle control independently of the TFIIH core's functions in transcription and repair.
Covalent Inhibition of CDK7: A Mechanistic Overview
A significant class of CDK7 inhibitors, exemplified by THZ1, achieves high potency and selectivity through a covalent, irreversible binding mechanism. This mode of action distinguishes them from traditional ATP-competitive reversible inhibitors.
Mechanism of Action: THZ1 and similar compounds feature an electrophilic acrylamide moiety. This group forms a covalent bond with the thiol side chain of Cysteine 312 (Cys312) , a residue located on CDK7 in a position remote from the canonical ATP-binding pocket. This covalent modification allosterically inhibits the kinase activity of CDK7. The unique location of Cys312, which is not conserved in other closely related kinases like CDK12, provides a structural basis for the inhibitor's selectivity.[1][2]
Quantitative Analysis of CDK7 Inhibitors
The potency and selectivity of CDK7 inhibitors are determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibitory constant (Ki) are key metrics. Below is a comparative summary of several prominent CDK7 inhibitors.
| Compound | Type | CDK7 IC50 / Ki / Kd | Selectivity Profile (IC50 / Ki) | Reference |
| THZ1 | Covalent | 3.2 nM (IC50) | Also inhibits CDK12/13 at similar potency. | [3][4] |
| YKL-5-124 | Covalent | 9.7 nM (IC50, complex) | >100-fold selective vs. CDK2/9; inactive vs. CDK12/13. | [1][5] |
| SY-1365 | Covalent | 17.4 nM (Ki) | Highly selective over other CDKs. | [6] |
| SY-5609 | Non-covalent | 0.065 nM (Kd) | Highly selective: CDK2 (Ki=2600 nM), CDK9 (Ki=960 nM), CDK12 (Ki=870 nM). | [7][8] |
Functional Consequences of CDK7 Inhibition
Targeting the CDK7 subunit of TFIIH has profound and pleiotropic effects on cellular processes, primarily by disrupting its dual roles in transcription and cell cycle control.
5.1 Impact on Transcription:
-
Reduced Pol II CTD Phosphorylation: Inhibition of CDK7 leads to a rapid and marked decrease in the phosphorylation of the RNA Pol II CTD at Serine 5 and Serine 7, which are critical marks for transcription initiation and promoter escape.[2]
-
Inhibition of Transcription Initiation: By preventing CTD phosphorylation, CDK7 inhibitors effectively trap Pol II at the promoter, leading to a global reduction in transcription initiation.[2]
-
Super-Enhancer Vulnerability: A key finding is that cancer cells are often exquisitely sensitive to CDK7 inhibition due to their reliance on large regulatory elements called super-enhancers (SEs) to drive the expression of key oncogenes (e.g., MYC). CDK7 inhibition disproportionately affects transcription from these SE-driven genes.[9]
5.2 Impact on Cell Cycle:
-
Blocked CDK Activation: As the CDK-Activating Kinase, CDK7 inhibition prevents the T-loop phosphorylation required to activate cell cycle CDKs (CDK1, CDK2).[2]
-
Cell Cycle Arrest: Consequently, cells treated with CDK7 inhibitors typically undergo cell cycle arrest, most prominently at the G1/S transition.[10]
Key Experimental Protocols
The characterization of CDK7 inhibitors and their interaction with the TFIIH complex relies on a suite of biochemical and genomic techniques.
6.1 In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK7.
-
Principle: Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system that detects ADP production). The inhibitor is added at various concentrations, and the reduction in substrate phosphorylation is measured to calculate the IC50.
-
Workflow:
-
Prepare serial dilutions of the inhibitor.
-
In a multi-well plate, add kinase buffer, the peptide substrate (e.g., Cdk7/9tide), and the inhibitor.
-
Add the purified CDK7/CycH/MAT1 enzyme complex and incubate briefly.
-
Initiate the reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Stop the reaction.
-
Quantify the phosphorylated substrate using methods like filter binding and scintillation counting (for ³²P) or luminescence (e.g., ADP-Glo assay).[11]
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
6.2 Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if an inhibitor disrupts the integrity of the TFIIH complex.
-
Principle: An antibody targeting one subunit of the complex (e.g., p62) is used to "pull down" that protein from a cell lysate. If the complex is intact, other subunits (e.g., CDK7) will be pulled down with it and can be detected by Western blot.
-
Workflow:
-
Treat cells with the CDK7 inhibitor or vehicle control.
-
Lyse cells in a non-denaturing buffer to preserve protein complexes.[12]
-
Pre-clear the lysate with control beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to a TFIIH subunit (e.g., anti-p62).[13]
-
Add Protein A/G-coupled beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot using antibodies against other TFIIH subunits (e.g., anti-CDK7) to check for co-precipitation.
-
6.3 Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq provides a genome-wide map of protein-DNA interactions, such as the occupancy of RNA Pol II on genes.
-
Principle: Cells are treated with formaldehyde to cross-link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody against the protein of interest (e.g., RNA Pol II) is used to immunoprecipitate the cross-linked DNA-protein complexes. The associated DNA is then purified and sequenced.
-
Workflow:
-
Cross-link cells with formaldehyde.[14]
-
Lyse cells and shear chromatin into small fragments (150-500 bp) via sonication or enzymatic digestion.[15]
-
Immunoprecipitate the target protein (e.g., RNA Pol II) and its bound DNA using a specific antibody.[14]
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and analyze the data to identify regions of protein binding (peaks).
-
6.4 Precision Nuclear Run-On Sequencing (PRO-Seq)
PRO-seq maps the positions of active, engaged RNA polymerases with nucleotide resolution, providing a snapshot of nascent transcription.
-
Principle: Cells are permeabilized, and engaged RNA polymerases are allowed to incorporate a single biotin-labeled nucleotide in a nuclear run-on assay. The nascent, biotin-labeled RNA is then isolated and sequenced.[16]
-
Workflow:
-
Permeabilize cells to halt transcription but keep polymerase complexes intact.[16]
-
Perform a nuclear run-on reaction in the presence of biotin-NTPs, allowing each engaged polymerase to extend the nascent transcript by one base.
-
Isolate total RNA and fragment it.
-
Enrich the biotin-labeled nascent RNA fragments using streptavidin beads.[16]
-
Perform adapter ligation, reverse transcription, and PCR to generate a sequencing library.
-
Sequence the library and map the 3' ends of reads to identify the precise location of active polymerases.
-
Conclusion and Future Directions
The inhibition of the CDK7 subunit of the TFIIH complex represents a powerful strategy for targeting fundamental cellular processes that are co-opted in cancer. Through mechanisms such as covalent modification of a unique cysteine residue, inhibitors can achieve high potency and selectivity, leading to a dual blockade of transcription and cell cycle progression. The profound dependency of many cancers on super-enhancer-driven transcription of oncogenes creates a therapeutic vulnerability that can be exploited by CDK7 inhibitors.
The continued development of next-generation CDK7 inhibitors, including both covalent and non-covalent agents, promises to refine this therapeutic approach. Future research will focus on identifying predictive biomarkers of response, overcoming potential resistance mechanisms, and exploring rational combination therapies to maximize anti-tumor efficacy. The experimental frameworks detailed in this guide provide the essential tools for researchers and drug developers to further interrogate the complex biology of the TFIIH complex and advance the clinical potential of targeting CDK7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSE121430 - SY-1365, a covalent, first in-class CDK7 inhibitor for cancer treatment (ChIP-Seq) - OmicsDI [omicsdi.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Genome-wide analysis of distribution of RNA polymerase II isoforms using ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epicypher.com [epicypher.com]
- 16. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
Unveiling the Phosphorylation Landscape of Covalent CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating transcription and the cell cycle. As a key component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby controlling the initiation and elongation phases of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.
This technical guide provides an in-depth overview of the phosphorylation targets of covalent CDK7 inhibitors. While this guide is centered on the general mechanism of covalent CDK7 inhibition, it is important to note that publicly available data specifically for Cdk7-IN-16 is limited. Therefore, this document synthesizes findings from studies on well-characterized covalent CDK7 inhibitors like THZ1 and SY-351, which are expected to share a similar mechanism of action and target profile.
Core Phosphorylation Targets of Covalent CDK7 Inhibitors
Covalent inhibition of CDK7 leads to a significant reduction in the phosphorylation of a host of critical cellular proteins. These targets can be broadly categorized into components of the transcriptional machinery and key regulators of the cell cycle.
Transcriptional Machinery
The most well-documented targets of CDK7 are central to the process of transcription.
-
RNA Polymerase II CTD: Covalent CDK7 inhibitors potently block the phosphorylation of the Rpb1 subunit of RNA Polymerase II at serine 5 (Ser5) and serine 7 (Ser7) of its C-terminal domain heptapeptide repeat (YSPTSPS).[1][2] This inhibition prevents the transition from transcription initiation to elongation, leading to a global down-regulation of transcription, particularly at super-enhancer-driven genes.
-
Transcription-Associated CDKs: CDK7 is a master regulator of other CDKs involved in transcription. It directly phosphorylates and activates CDK9 (a component of P-TEFb), CDK12, and CDK13.[3] Inhibition of CDK7 consequently leads to a decrease in the phosphorylation and activity of these kinases, further impacting transcription elongation and co-transcriptional processing.
-
Splicing Factors: Phosphoproteomic studies have revealed that CDK7 inhibition results in the hypophosphorylation of numerous components of the splicing machinery.[4] This leads to widespread defects in mRNA splicing.
Cell Cycle Regulators
By inhibiting the CAK complex, covalent CDK7 inhibitors disrupt the phosphorylation and activation of key cell cycle kinases.
-
Cell Cycle CDKs: The T-loop phosphorylation of CDK1, CDK2, CDK4, and CDK6 is a prerequisite for their kinase activity.[5][6] Covalent CDK7 inhibitors block this activating phosphorylation, leading to cell cycle arrest, most notably at the G1/S and G2/M transitions.[7]
-
Other Cell Cycle Proteins: Global phosphoproteomics has identified numerous other proteins involved in cell cycle progression that are hypophosphorylated upon CDK7 inhibition, although direct versus indirect effects are still being elucidated.[6][8]
Quantitative Data on Phosphorylation Inhibition
The following tables summarize the quantitative effects of representative covalent CDK7 inhibitors on the phosphorylation of key targets. Note: Data for this compound is not publicly available; therefore, data for other well-characterized covalent CDK7 inhibitors are presented as illustrative examples.
| Inhibitor | Target | Phosphorylation Site | Assay Type | IC50 / Effect | Reference |
| SY-351 | CDK7 | Auto-phosphorylation | In vitro kinase assay | 23 nM | [4] |
| SY-351 | CDK2 | T-loop | In vitro kinase assay | 321 nM | [4] |
| SY-351 | CDK9 | T-loop | In vitro kinase assay | 226 nM | [4] |
| SY-351 | CDK12 | T-loop | In vitro kinase assay | 367 nM | [4] |
| THZ1 | RNA Pol II | CTD Ser2 | Western Blot | Dose-dependent decrease | [7] |
| THZ1 | RNA Pol II | CTD Ser5 | Western Blot | Dose-dependent decrease | [7] |
| THZ1 | RNA Pol II | CTD Ser7 | Western Blot | Dose-dependent decrease | [7] |
| YKL-5-124 | RNA Pol II | CTD Ser5 | Western Blot | Dose-dependent decrease | [6][8] |
| YKL-5-124 | CDK1 | T-loop | Phosphoproteomics | Decreased phosphorylation | [6][8] |
| YKL-5-124 | CDK2 | T-loop | Phosphoproteomics | Decreased phosphorylation | [6][8] |
| YKL-5-124 | CDK4/6 | T-loop | Phosphoproteomics | Decreased phosphorylation | [6][8] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathways
The dual roles of CDK7 in transcription and cell cycle control are depicted in the following signaling pathway diagrams.
Caption: CDK7's role in transcription.
Caption: CDK7's role in the cell cycle.
Experimental Workflows
The following diagrams illustrate common experimental workflows used to identify and quantify CDK7 phosphorylation targets.
Caption: Phosphoproteomics workflow.
Caption: ChIP-seq workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of covalent CDK7 inhibitors.
In Vitro Kinase Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds like SY-351.[4]
Objective: To determine the IC50 of a covalent CDK7 inhibitor against purified CDK7/Cyclin H/MAT1.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 (e.g., from Millipore)
-
Substrate: GST-tagged Rpb1 CTD peptide
-
Kinase assay buffer: 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
[γ-32P]ATP
-
Covalent CDK7 inhibitor stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the covalent CDK7 inhibitor in kinase assay buffer.
-
In a 96-well plate, combine 10 µL of each inhibitor dilution, 10 µL of a solution containing the CDK7 enzyme and substrate, and 5 µL of water.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of [γ-32P]ATP solution.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Western Blot for Phospho-RNA Polymerase II
This protocol is based on methods used to evaluate the cellular activity of CDK7 inhibitors.[7]
Objective: To assess the effect of a covalent CDK7 inhibitor on the phosphorylation of RNA Polymerase II CTD in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Covalent CDK7 inhibitor
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-RNA Pol II Ser2
-
anti-phospho-RNA Pol II Ser5
-
anti-phospho-RNA Pol II Ser7
-
anti-total RNA Pol II
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the covalent CDK7 inhibitor or DMSO for the desired time (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phospho-protein levels to the total protein and loading control.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is a generalized procedure based on methods from studies investigating the effect of CDK7 inhibitors on transcription.[9][10]
Objective: To map the genome-wide occupancy of phosphorylated RNA Polymerase II following treatment with a covalent CDK7 inhibitor.
Materials:
-
Cell line of interest
-
Covalent CDK7 inhibitor
-
Formaldehyde (1% final concentration for crosslinking)
-
Glycine (125 mM final concentration for quenching)
-
Lysis buffers
-
Chromatin shearing apparatus (e.g., sonicator)
-
ChIP-grade antibody against phospho-RNA Pol II (e.g., Ser5-p)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for sequencing library preparation
Procedure:
-
Treat cultured cells with the covalent CDK7 inhibitor or DMSO.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
Clarify the sheared chromatin by centrifugation.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C with rotation.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA for high-throughput sequencing by performing end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the sequencing data by aligning reads to the reference genome and performing peak calling to identify regions of enrichment.
Conclusion
Covalent CDK7 inhibitors represent a promising class of anti-cancer agents that exert their effects through the dual inhibition of transcription and cell cycle progression. This technical guide has outlined the core phosphorylation targets of these inhibitors, providing a framework for understanding their mechanism of action. The detailed experimental protocols offer a starting point for researchers to investigate the effects of these compounds in their own systems. As research in this area continues, a more comprehensive picture of the CDK7-dependent phosphoproteome will undoubtedly emerge, paving the way for the development of more effective and selective cancer therapies.
References
- 1. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validate User [ashpublications.org]
- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CDK7 Inhibitor THZ1 in Breast, Lung, and Colon Cancers
A Note on Cdk7-IN-16: Publicly available research data specifically identifying "this compound" is limited. Therefore, this guide focuses on the well-characterized, potent, and covalent CDK7 inhibitor, THZ1 , as a representative compound to explore the therapeutic potential and mechanisms of CDK7 inhibition in cancer. The principles and findings discussed for THZ1 are expected to be broadly applicable to other selective CDK7 inhibitors.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which govern cell cycle transitions. Given its dual role in promoting cell growth and proliferation, CDK7 has emerged as a promising therapeutic target in oncology. This guide provides a detailed overview of the preclinical data, experimental methodologies, and signaling pathways associated with the CDK7 inhibitor THZ1 in the context of breast, lung, and colon cancers.
Quantitative Data on THZ1 Efficacy
The anti-proliferative activity of THZ1 has been evaluated across a range of cancer cell lines and in in-vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of THZ1 (IC50 Values)
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Breast Cancer | MDA-MB-468 | 145.1 | 2 days | |
| MDA-MB-231 | 159.0 | 2 days | ||
| HCC1937 | 84.7 | 2 days | ||
| BT549 | 93.7 | 2 days | ||
| Lung Cancer | H460 | ~100-200 | 72 hours | [1] |
| A549 | ~100-200 | 72 hours | [1] | |
| SCLC cell lines (various) | 5-20 | Not Specified | [2] | |
| Colon Cancer | HCT-116 | Sensitive (IC50 not specified) | Not Specified | [3] |
| SW480 | Sensitive (IC50 not specified) | Not Specified | [3] | |
| SW620 | Sensitive (IC50 not specified) | Not Specified | [3] |
Table 2: In Vivo Efficacy of THZ1 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Breast Cancer | HCC1569 (HER2+ resistant) | 10 mg/kg THZ1, daily | Significant tumor growth inhibition | [4] |
| Lung Cancer | H460 xenograft | 10 mg/kg THZ1, daily | Significant tumor growth suppression | [1] |
| PDX model (adenocarcinoma) | 10 mg/kg THZ1, daily | Significant tumor growth suppression | [1] | |
| SCLC GEMM | 10 mg/kg THZ1, twice daily | Significant tumor regression | [5] | |
| Colon Cancer | HCT-15 xenograft | 15 mg/kg 9g (TOPK inhibitor) | 78.8% Tumor Growth Inhibition (TGI) | [6] |
| SW620 xenograft | 15 mg/kg 9g (TOPK inhibitor) | 79.7% Tumor Growth Inhibition (TGI) | [6] |
Signaling Pathways and Mechanisms of Action
CDK7 inhibition by THZ1 impacts multiple signaling pathways to exert its anti-cancer effects. The primary mechanisms are the disruption of transcription and the cell cycle.
Inhibition of Transcription
THZ1 covalently binds to a cysteine residue (C312) on CDK7, leading to the inhibition of its kinase activity within the TFIIH complex. This prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 5 and Serine 7, which is essential for transcription initiation and promoter escape.[7][8] The consequence is a global downregulation of transcription, with a particular sensitivity observed for genes associated with super-enhancers, which often drive the expression of key oncogenes like MYC.[9]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. Targeting CDK7 increases the stability of Snail to promote the dissemination of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ2 Ameliorates Mouse Colitis and Colitis-Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the CDK7-MDK axis to suppresses irinotecan resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of a covalent cyclin-dependent kinase 7 inhibitor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cdk7-IN-16: A Technical Guide to its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data for Cdk7-IN-16, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While detailed in vivo studies and exhaustive experimental protocols for this compound are not extensively published, this document synthesizes the existing in vitro data, places it in the context of CDK7's biological roles, and provides representative experimental methodologies for the assays conducted.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell through its various phases.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[2] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
This compound, also identified as "compound 9" in scientific literature, is a potent small molecule inhibitor of CDK7.[3] This guide will delve into its reported preclinical characteristics.
Quantitative Preclinical Data
The publicly available data for this compound is primarily focused on its in vitro activity. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| CDK7 | Biochemical Assay | 1 - 10 |
Data sourced from MedChemExpress.[3]
Table 2: Cellular Activity of this compound (as compound 9)
| Cell Line | Assay Type | EC50 (nM) |
| HCC70 (Triple-Negative Breast Cancer) | Antiproliferative Assay | Data not explicitly provided, but noted as potent. |
Table 3: Kinase Selectivity Profile of this compound (as compound 9)
| Kinase | Fold Selectivity vs. CDK7 |
| CDK2 | Increased selectivity relative to comparator compounds. |
| CDK9 | Increased selectivity relative to comparator compounds. |
| CDK12 | Increased selectivity relative to comparator compounds. |
Note: Specific fold-selectivity values are not provided in the primary literature. The data indicates a qualitative improvement in selectivity.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CDK7, thereby impacting both the cell cycle and transcription.
Impact on Cell Cycle Regulation
By inhibiting the CAK complex, this compound prevents the activation of downstream cell cycle CDKs. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.
Caption: this compound inhibits the CDK-activating kinase (CAK) complex, preventing the activation of downstream CDKs and causing cell cycle arrest.
Impact on Transcription Regulation
As a component of TFIIH, CDK7 is essential for transcription initiation. This compound's inhibition of TFIIH-associated CDK7 leads to a global decrease in transcription, which is particularly detrimental to cancer cells that are often dependent on high levels of transcription of oncogenes.
Caption: this compound inhibits the transcriptional activity of the TFIIH complex, leading to reduced oncogene expression.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, this section provides representative methodologies for the key assays used to characterize CDK7 inhibitors.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP (Adenosine triphosphate)
-
This compound (at various concentrations)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Workflow:
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.
Procedure:
-
Serially dilute this compound in an appropriate solvent (e.g., DMSO) and dispense into a 384-well plate.
-
Prepare a mixture of the CDK7 enzyme and the peptide substrate in kinase buffer and add it to the wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The signal (e.g., luminescence) is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol)
Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., HCC70)
-
Cell culture medium and supplements
-
This compound (at various concentrations)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
Workflow:
References
Methodological & Application
Application Notes and Protocols for Cdk7-IN-16 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it a compelling target in oncology.[1][2] CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[2][3][4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[3][6][7] In many cancers, CDK7 is overexpressed and its activity is dysregulated, leading to uncontrolled cell proliferation and tumor growth.[2][8]
Cdk7-IN-16 is a potent and selective inhibitor of CDK7. By targeting CDK7, this compound dually inhibits cell cycle progression and transcription in cancer cells. This leads to cell cycle arrest, primarily at the G1/S transition, and induction of apoptosis.[9][10] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound and other CDK7 inhibitors.
Cdk7 Signaling Pathway
The diagram below illustrates the central role of CDK7 in regulating the cell cycle and transcription, and the points of intervention by an inhibitor like this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various CDK7 inhibitors across different cancer cell lines. This data is provided for comparative purposes to contextualize the expected potency of this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| YKL-5-124 | HAP1 | Chronic Myelogenous Leukemia | 9.7 | [11] |
| THZ1 | Jurkat | T-cell Leukemia | 50 | [5] |
| LGR6768 | SEM | Acute Lymphoblastic Leukemia | 10-50 | [5] |
| Compound 22 | MV4-11 | Acute Myeloid Leukemia | 10-100 | [10] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Harvest cells in the logarithmic growth phase and resuspend in complete medium.
-
Seed 6,000-8,000 cells in 100 µL of medium per well in a 96-well plate.[1][8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[1][8]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 5 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[2]
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the supernatant.[2]
-
Wash the cells twice with 3 mL of PBS.[2]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[2]
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the cells by flow cytometry.[2] The data can be analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Western Blot for Cleaved PARP
This protocol is for detecting the induction of apoptosis by this compound.
Principle: Poly (ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases (e.g., caspase-3 and -7) from its full-length form (116 kDa) into two fragments (89 kDa and 24 kDa). The detection of the 89 kDa cleaved PARP fragment by western blotting is a hallmark of apoptosis.[4][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
The appearance of the 89 kDa cleaved PARP band indicates apoptosis. The membrane can be stripped and re-probed for a loading control.
References
- 1. Cell Viability Assay [bio-protocol.org]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 | bioRxiv [biorxiv.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assay of Cell Viability [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn drive the cell cycle. Due to this dual role, aberrant CDK7 activity is implicated in the uncontrolled proliferation of various cancers, making it a compelling target for therapeutic intervention.
Cdk7-IN-16 is a potent and selective covalent inhibitor of CDK7. It forms a covalent bond with a cysteine residue near the ATP-binding pocket of CDK7, leading to irreversible inhibition. Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in its preclinical characterization, providing a quantitative measure of its potency. These application notes provide detailed protocols for determining the IC50 of this compound through both biochemical and cell-based assays.
Data Presentation
The inhibitory activity of CDK7 inhibitors is typically assessed using both biochemical assays with purified enzymes and cell-based assays that measure the effect on cell viability or proliferation. The table below summarizes the IC50 values for representative covalent CDK7 inhibitors, including compounds structurally and mechanistically similar to this compound.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| YKL-5-124 | Biochemical Kinase Assay | CDK7/CycH/MAT1 | 9.7 | [1] |
| YKL-5-124 | Biochemical Kinase Assay | CDK7 (at 1mM ATP) | 53.5 | [1] |
| YKL-5-124 | Cell Viability Assay | HAP1 Cells | - | [1] |
| YKL-5-124 | Cell Viability Assay | Jurkat Cells | - | [1] |
| SY-1365 | Cell Viability Assay | T47D PalboR Cells | Comparable to PalboS | [2] |
| SY-1365 | Cell Viability Assay | MCF7 PalboR Cells | Comparable to PalboS | [2] |
| BS-181 | Cell Viability Assay | KHOS Osteosarcoma Cells | 1750 | [3] |
| BS-181 | Cell Viability Assay | U2OS Osteosarcoma Cells | 2320 | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the logic of the experimental procedures, the following diagrams illustrate the CDK7 signaling pathway and the general workflow for IC50 determination.
Caption: CDK7's dual role in transcription and cell cycle control.
Caption: General workflow for IC50 determination.
Experimental Protocols
Biochemical Kinase Assay for this compound IC50 Determination
This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of this compound on purified CDK7 enzyme activity. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Prepare a master mix containing the CDK7/Cyclin H/MAT1 enzyme and the substrate peptide in kinase assay buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to CDK7 activity.
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Viability Assay for this compound IC50 Determination
This protocol outlines the use of an MTT assay to determine the IC50 of this compound in a cancer cell line. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known CDK7 dependency)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Multichannel pipettes
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for determining the IC50 of this compound. The biochemical assay offers a direct measure of the inhibitor's potency against the purified enzyme, while the cell-based assay provides insights into its efficacy in a more physiologically relevant context. Accurate and consistent IC50 determination is fundamental for the continued development and characterization of this compound as a potential therapeutic agent.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-16 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and gene transcription, making it a compelling target for cancer therapy. CDK7 acts as a master regulator through two primary mechanisms: it functions as a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2][3] In many cancers, CDK7 is overexpressed, leading to uncontrolled cell proliferation and dependence on transcriptional programs that drive tumor growth.[1]
Cdk7-IN-16 is a potent inhibitor of CDK7, with a reported IC50 value in the nanomolar range, making it a valuable tool for studying CDK7 function and for high-throughput screening (HTS) campaigns aimed at discovering novel cancer therapeutics.[4] These application notes provide detailed protocols for utilizing this compound and other selective CDK7 inhibitors in HTS assays to identify and characterize potential drug candidates.
Data Presentation: In Vitro Potency of Selective CDK7 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized selective CDK7 inhibitors against CDK7 and other related kinases. This data is crucial for designing screening experiments and for understanding the selectivity profile of the compounds.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| This compound | CDK7 | 1 - 10 | Not Specified | [4] |
| SY-351 | CDK7/CCNH/MAT1 | 23 | Km ATP | [5] |
| CDK2/CCNE1 | 321 | Km ATP | [5] | |
| CDK9/CCNT1 | 226 | Km ATP | [5] | |
| CDK12/CCNK | 367 | Km ATP | [5] | |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | Not Specified | [6][7] |
| CDK2 | 1300 | Not Specified | [6][7] | |
| CDK9 | 3020 | Not Specified | [6][7] | |
| CDK12 | >1000 | 1mM ATP | [6] | |
| CDK13 | >1000 | 1mM ATP | [6] | |
| BS-181 HCl | CDK7 | 21 | Not Specified | [7] |
| Samuraciclib | CDK7 | 40 | Not Specified | [7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the CDK7 signaling pathway and a typical high-throughput screening workflow for identifying CDK7 inhibitors.
Caption: CDK7 Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for CDK7 Inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening for CDK7 Inhibitors using ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format suitable for HTS and is based on the principles of the commercially available CDK7 Assay Kit from BPS Bioscience.[8]
Objective: To identify compounds that inhibit the kinase activity of recombinant CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound (as a positive control)
-
Compound library
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Prepare a compound plate by dispensing 100 nL of each compound from the library into the wells of a 384-well plate. For the controls, dispense DMSO (negative control) and a dilution series of this compound (positive control).
-
-
Enzyme and Substrate Preparation:
-
Thaw the recombinant CDK7/Cyclin H/MAT1 enzyme, CDK substrate peptide, and kinase assay buffer on ice.
-
Prepare a master mix containing the kinase assay buffer, CDK substrate peptide, and the CDK7 enzyme complex at the desired concentrations. The optimal enzyme concentration should be determined empirically to ensure the assay is in the linear range.
-
-
Kinase Reaction:
-
Dispense 5 µL of the enzyme/substrate master mix into each well of the compound plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for CDK7 to identify both competitive and non-competitive inhibitors.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the negative (DMSO) and positive (a high concentration of this compound) controls.
-
Calculate the percent inhibition for each compound.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score cutoff).
-
Cell-Based Proliferation Assay (e.g., using IncuCyte®)
Objective: To assess the anti-proliferative effect of hit compounds in a cancer cell line known to be sensitive to CDK7 inhibition.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hit compounds and this compound
-
96-well or 384-well clear, flat-bottom tissue culture plates
-
IncuCyte® Live-Cell Analysis System or similar imaging system
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and this compound in complete cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the compounds. Include DMSO-treated wells as a negative control.
-
-
Live-Cell Imaging:
-
Place the plate inside the IncuCyte® system.
-
Acquire phase-contrast images of each well every 2-4 hours for a period of 3-5 days.
-
-
Data Analysis:
-
The IncuCyte® software will analyze the images to determine the percent confluence over time for each well.
-
Plot the percent confluence versus time for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) for each active compound by fitting the dose-response data to a suitable model.
-
Cellular Target Engagement Assay
Objective: To confirm that the hit compounds directly engage CDK7 in a cellular context. This can be assessed by examining the phosphorylation status of a known CDK7 substrate.
Materials:
-
Cancer cell line
-
Hit compounds and this compound
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and total CDK1/CDK2.[6]
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hit compounds or this compound for a defined period (e.g., 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of CDK1 and CDK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
A dose-dependent decrease in the phosphorylation of CDK1 and CDK2 upon treatment with a hit compound indicates engagement and inhibition of CDK7's CAK activity in the cell.
-
Conclusion
This compound is a potent and valuable chemical probe for investigating the biological roles of CDK7 and for serving as a reference compound in high-throughput screening campaigns. The protocols outlined above provide a robust framework for the identification and characterization of novel CDK7 inhibitors, from initial biochemical screening to secondary cell-based and target engagement assays. The successful execution of these assays can lead to the discovery of promising new therapeutic candidates for transcription-addicted cancers.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Application Notes: In Vivo Experimental Design for a Selective CDK7 Inhibitor
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] CDK7 is a core component of two critical protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex. This complex is responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling progression through distinct phases of the cell cycle.[2][4] Inhibition of CDK7's CAK activity can lead to cell cycle arrest, predominantly at the G1/S transition.[2]
-
General Transcription Factor TFIIH: CDK7 is also an essential enzymatic subunit of the TFIIH complex. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[1] Many cancers exhibit a dependency on high levels of transcription of oncogenes driven by super-enhancers, making them particularly vulnerable to transcriptional inhibition.[1]
Given this dual mechanism, selective CDK7 inhibitors like Cdk7-IN-16 offer a powerful strategy to simultaneously halt cancer cell proliferation and suppress the expression of key oncogenic drivers.[1] Preclinical studies with various CDK7 inhibitors have demonstrated significant anti-tumor activity in a range of malignancies, including breast cancer, small cell lung cancer, multiple myeloma, and ovarian cancer, validating its potential as a therapeutic target.[1][4][5]
These application notes provide a comprehensive framework for the in vivo evaluation of a novel selective CDK7 inhibitor, this compound, covering experimental design, detailed protocols, and data interpretation.
CDK7 Signaling Pathway and Point of Inhibition
The following diagram illustrates the dual roles of CDK7 in the cell cycle and transcription, highlighting the points of intervention for an inhibitor like this compound.
In Vivo Experimental Design
The primary goal of in vivo studies is to assess the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a living organism.[6][7]
Animal Model Selection
The choice of animal model is critical for the translational relevance of the study.[8]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID, NSG).[8][9] This is a common first step to evaluate efficacy against specific cancer types.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[8][10] PDX models better retain the heterogeneity and microenvironment of the original human tumor.[8]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[11] These models are essential for studying the interplay between the inhibitor and the immune system, and for evaluating combination therapies with immunotherapies.[11]
Experimental Workflow
A typical in vivo efficacy study follows a structured workflow from animal preparation to data analysis.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol details the steps to evaluate the anti-tumor activity of this compound in a cell line-derived xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).[12]
-
Immunodeficient mice (e.g., female NSG or BALB/c nude, 6-8 weeks old).[12][13]
-
Cell culture medium, Matrigel or Cultrex BME.
-
This compound, vehicle solution.
-
Calipers, syringes, animal housing facilities.
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells during the exponential growth phase and resuspend in sterile PBS or medium. Mix 1:1 with Matrigel/BME to a final concentration of 5-10 x 10^6 cells per 100 µL.[12] Keep on ice.
-
Tumor Implantation: Anesthetize the mouse. Inject the 100 µL cell suspension subcutaneously into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[12][14]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).[13]
-
Treatment: Administer this compound or vehicle according to the predetermined dosing schedule (see Table 1). Monitor animal health and body weight throughout the study.[13]
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined size limit. Euthanize mice and carefully excise tumors.[9]
-
Data Collection: Record the final tumor weight and volume for each mouse.
Data Presentation:
Table 1: Example Dosing Regimen for In Vivo Efficacy Study
| Cohort | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule |
|---|---|---|---|---|
| 1 | Vehicle | N/A | PO | QD (Once Daily) for 21 days |
| 2 | This compound | 10 | PO | QD (Once Daily) for 21 days |
| 3 | This compound | 25 | PO | QD (Once Daily) for 21 days |
| 4 | Positive Control | Standard-of-Care | Varies | Varies |
(Note: Route of administration (e.g., PO, IP, IV) and vehicle must be optimized based on the compound's properties).[13]
Table 2: Example Summary of Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (mg) ± SEM | % TGI | p-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle | 1550 ± 150 | 1480 ± 145 | - | - |
| This compound (10 mg/kg) | 852 ± 95 | 810 ± 90 | 45% | <0.01 |
| This compound (25 mg/kg) | 387 ± 55 | 360 ± 50 | 75% | <0.001 |
| Positive Control | 420 ± 60 | 405 ± 58 | 73% | <0.001 |
%TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100
Protocol 2: Pharmacokinetic (PK) Study
This protocol aims to determine the concentration of this compound in the blood over time after a single dose.[7]
Procedure:
-
Administer a single dose of this compound to a cohort of non-tumor-bearing mice (or a satellite cohort in the efficacy study).
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a small number of mice (n=3 per time point) via retro-orbital or tail-vein sampling.
-
Process blood to isolate plasma and store at -80°C.[9]
-
Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to quantify the concentration of this compound.
-
Use the concentration-time data to calculate key PK parameters.[15]
Table 3: Key Pharmacokinetic (PK) Parameters
| Parameter | Definition | Example Value |
|---|---|---|
| Cmax | Maximum observed plasma concentration | 1.5 µM |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC (0-24h) | Area under the concentration-time curve | 12.5 µM*h |
| T½ | Elimination half-life | 6.5 hours |
(Values are hypothetical and depend on the specific compound and dose).[16]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol assesses whether this compound is engaging its target (CDK7) and modulating downstream pathways in tumor tissue.[5]
Procedure:
-
At the end of the efficacy study (or in a separate short-term study), collect tumor tissues at a peak drug exposure time point (e.g., 2-4 hours post-final dose), as determined by PK data.
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).[9]
-
Western Blot Analysis: Lyse frozen tumor tissue to extract proteins.[9] Perform Western blotting to detect changes in the phosphorylation status of CDK7 targets and downstream markers.
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections with antibodies against key biomarkers to assess their expression and localization within the tumor.
Table 4: Key Pharmacodynamic (PD) Biomarkers for this compound
| Biomarker | Pathway | Expected Change with this compound | Method |
|---|---|---|---|
| p-RNA Pol II (Ser5) | Transcription | Decrease | WB, IHC |
| p-CDK2 (Thr160) | Cell Cycle (CAK activity) | Decrease | WB |
| MYC | Oncogene Transcription | Decrease | WB, IHC |
| Ki-67 | Proliferation | Decrease | IHC |
| Cleaved Caspase-3 | Apoptosis | Increase | WB, IHC |
(WB = Western Blot; IHC = Immunohistochemistry).[5][17]
PK/PD Relationship
Integrating pharmacokinetic and pharmacodynamic data is crucial for understanding the dose-exposure-response relationship, which informs the optimal dosing strategy for future clinical trials.[18]
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 7. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. revvity.com [revvity.com]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 11. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholar.usuhs.edu [scholar.usuhs.edu]
- 16. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 17. CDK7 inhib News - LARVOL Sigma [sigma.larvol.com]
- 18. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7 Inhibitors in Animal Models
Disclaimer: As of November 2025, publicly available literature does not contain specific dosage and administration protocols for Cdk7-IN-16 in animal models. The following application notes and protocols are based on published in vivo studies of other selective CDK7 inhibitors, such as THZ1, SY-1365, and YKL-5-124. Researchers should use this information as a starting point and conduct appropriate dose-finding and toxicity studies for this compound.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3][4] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1][3] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology. Several small molecule inhibitors of CDK7 are currently under preclinical and clinical investigation.[4][6]
These application notes provide a summary of the preclinical use of CDK7 inhibitors in various animal models of cancer, offering guidance on dosage, administration, and experimental design.
Data Presentation: In Vivo Dosages of Selective CDK7 Inhibitors
The following table summarizes the dosages and administration routes for several selective CDK7 inhibitors used in preclinical animal studies. This data can serve as a reference for designing initial dose-finding studies for novel CDK7 inhibitors like this compound.
| Inhibitor | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| SY-1365 | Mouse (PDX) | Estrogen Receptor-Positive Breast Cancer | 30 mg/kg | Intravenous (IV) | Twice a week | [7] |
| YKL-5-124 | Mouse (Subcutaneous Xenograft) | Multiple Myeloma | Not specified ("low dose") | Intraperitoneal (IP) | Not specified (2-week treatment) | [8][9] |
| YKL-5-124 | Mouse (Orthotopic & GEMM) | Small Cell Lung Cancer | 2.5 - 15 mg/kg | Intraperitoneal (IP) | Once daily, 5 days/week | [8] |
| BS-181 | Mouse (Collagen-Induced Arthritis Model) | Not applicable (Arthritis) | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 2 weeks | [10] |
| THZ1 | Mouse (Systemic Xenograft) | Multiple Myeloma | 10 mg/kg | Intraperitoneal (IP) | Once daily, 5 days/week | [11] |
| THZ1 | Mouse (Systemic Xenograft) | Multiple Myeloma | 10 mg/kg | Intraperitoneal (IP) | Twice daily, 5 days/week | [12] |
| THZ1 | Mouse (Orthotopic Xenograft) | Glioblastoma | 10 mg/kg | Intravenous (IV) | Twice daily for 2 weeks | [13] |
| ICEC0942 | Mouse (Xenograft) | Breast Cancer (MCF7) | 100 mg/kg/day | Oral (PO) | Once daily | [10] |
Experimental Protocols
General Considerations for In Vivo Studies
-
Formulation: The solubility and stability of the CDK7 inhibitor in a vehicle suitable for animal administration is critical. Common vehicles include aqueous solutions with solubilizing agents like DMSO, PEG, or Tween 80, followed by dilution in saline or dextrose solution. It is imperative to establish a stable and non-toxic formulation.
-
Toxicity Studies: Before efficacy studies, a maximum tolerated dose (MTD) study should be performed. This typically involves administering escalating doses of the compound to a small group of animals and monitoring for signs of toxicity, such as weight loss, changes in behavior, and alterations in blood cell counts.[8][11]
-
Animal Models: The choice of animal model is dependent on the research question. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy.[7] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient, may better recapitulate the heterogeneity of human cancers.[7] For studies involving the tumor microenvironment and immunotherapy, syngeneic models in immunocompetent mice are necessary.[8]
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol is a generalized procedure based on studies with various CDK7 inhibitors.[7][8]
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a subcutaneous cancer model.
Materials:
-
CDK7 inhibitor (e.g., this compound)
-
Vehicle for formulation
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
Matrigel (optional, can enhance tumor take rate)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium. A common concentration is 1 x 10^6 to 10 x 10^6 cells per 100-200 µL. Cells can be mixed with Matrigel at a 1:1 ratio to improve tumor establishment.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly (2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the CDK7 inhibitor or vehicle according to the predetermined dose and schedule (refer to the data table for starting points). Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis in Tumor Tissue
Objective: To assess the in vivo target engagement of the CDK7 inhibitor.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-phospho-RNA Pol II CTD, anti-c-MYC, anti-MCL-1)
-
Reagents for immunohistochemistry (IHC)
Procedure:
-
Tissue Collection: At a specified time point after the last dose of the CDK7 inhibitor, euthanize a subset of mice from the treatment and control groups. Excise the tumors and process them immediately. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blotting, and another portion can be fixed in formalin for IHC.
-
Western Blotting: Homogenize the frozen tumor tissue in lysis buffer and extract total protein. Perform Western blot analysis to assess the phosphorylation status of CDK7 targets, such as the C-terminal domain (CTD) of RNA Polymerase II (at Ser2, Ser5, and Ser7).[14] Also, examine the protein levels of downstream effectors known to be regulated by CDK7-dependent transcription, such as c-MYC and MCL-1.[8][11][12]
-
Immunohistochemistry: Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of key proteins in the tumor tissue. This can provide spatial information on target engagement and downstream effects.
Mandatory Visualizations
Caption: CDK7 signaling pathway and point of inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of CDK7 Inhibitors in Mice
Disclaimer: As of the latest available information, specific in vivo administration protocols for Cdk7-IN-16 in mice have not been detailed in the public domain. The following application notes and protocols are based on established methodologies for other potent and selective CDK7 inhibitors, such as THZ1, samuraciclib (SY-1365), YKL-5-124, and ICEC0942. Researchers should use this information as a guide and optimize the protocols for this compound based on its specific physicochemical properties and tolerability in the selected mouse models.
Introduction to CDK7 Inhibition in In Vivo Models
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription, making it a compelling target in oncology research.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][4] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[1][2][4][5] The dual function of CDK7 makes its inhibition a promising strategy to simultaneously halt cell proliferation and suppress the transcription of key oncogenes.[1] In vivo studies using mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of CDK7 inhibitors.
Signaling Pathway of CDK7
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation.
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.
Quantitative Data for CDK7 Inhibitor Administration in Mice
The following table summarizes the administration routes and dosing regimens for various CDK7 inhibitors used in preclinical mouse studies. This data can serve as a starting point for designing experiments with this compound.
| Inhibitor | Mouse Model | Administration Route | Dosing Regimen | Vehicle/Formulation | Reference |
| Samuraciclib | PDX (ER+ Breast Cancer) | Oral (gavage) | 30 mg/kg, every day | Not specified | [4] |
| YKL-5-124 | Subcutaneous Xenograft (Multiple Myeloma) | Intraperitoneal (IP) | Not specified, administered for 2 weeks | Vehicle | [6] |
| THZ1 | Orthotopic (Pancreatic Cancer) | Not specified | Not specified, treatment for 16 days | Not specified | [7] |
| BS-181 | Collagen-Induced Arthritis | Intraperitoneal (IP) | 10 mg/kg, twice daily for 2 weeks | Vehicle | [8] |
| ICEC0942 | Xenograft (MCF7 Breast Cancer) | Oral (gavage) | 100 mg/kg/day | Not specified | [9] |
Experimental Protocols
4.1. General Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical workflow for assessing the in vivo efficacy of a CDK7 inhibitor in a mouse xenograft model.
Caption: Workflow for in vivo CDK7 inhibitor efficacy studies in mice.
4.2. Protocol for Oral Gavage Administration
This protocol is adapted from studies using orally bioavailable CDK7 inhibitors like samuraciclib and ICEC0942.[4][9]
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Mortar and pestle or other homogenization equipment
Procedure:
-
Preparation of Formulation:
-
Determine the required concentration of this compound based on the desired dose (e.g., mg/kg) and the average weight of the mice. A typical administration volume is 100 µL per 10 g of body weight.
-
Weigh the required amount of this compound.
-
If the compound is not readily soluble, create a homogenous suspension in the chosen vehicle. This may involve grinding the compound to a fine powder and gradually adding the vehicle while mixing. Sonication can aid in creating a uniform suspension.
-
Prepare a fresh formulation for each day of dosing unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation from the syringe.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
4.3. Protocol for Intraperitoneal (IP) Injection
This protocol is based on studies using CDK7 inhibitors such as YKL-5-124 and BS-181.[6][8]
Materials:
-
This compound
-
Sterile vehicle suitable for injection (e.g., sterile saline, PBS with a solubilizing agent like DMSO and/or Tween 80)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Balance and weighing paper
Procedure:
-
Preparation of Formulation:
-
Dissolve or suspend the weighed this compound in the chosen sterile vehicle. If a co-solvent like DMSO is used, ensure the final concentration is well-tolerated by the mice (typically ≤10% of the total injection volume).
-
Ensure the final formulation is sterile, for example, by passing it through a 0.22 µm filter if it is a solution.
-
Prepare the formulation fresh before each injection unless stability in the vehicle is confirmed.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Position the mouse to expose the lower abdominal quadrants. The mouse can be restrained to present the abdomen upwards.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
Considerations for Protocol Optimization
-
Solubility and Formulation: The solubility of this compound will be a critical factor in choosing the administration route and vehicle. Preliminary formulation studies are highly recommended.
-
Pharmacokinetics (PK): Initial PK studies are advisable to determine the half-life, bioavailability, and optimal dosing frequency of this compound.
-
Tolerability: A maximum tolerated dose (MTD) study should be conducted to identify the highest dose that can be administered without causing significant toxicity.
-
Pharmacodynamics (PD): To confirm target engagement in vivo, tumor or surrogate tissue samples can be analyzed for biomarkers of CDK7 inhibition, such as reduced phosphorylation of RNA Polymerase II.[9]
References
- 1. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cdk7-IN-16 for Inducing Apoptosis in Tumor Cells
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of two fundamental cellular processes: cell cycle progression and gene transcription[1][2]. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6[1]. Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription[1][3]. Due to its dual roles, CDK7 is essential for the proliferation and survival of cancer cells, which often exhibit transcriptional addiction to oncogenes like MYC. Elevated CDK7 expression is observed in numerous cancers and is frequently associated with poor prognosis, making it a compelling therapeutic target[2][4][5].
Cdk7-IN-16 is a representative inhibitor designed to target this kinase. By inhibiting CDK7, it simultaneously disrupts cell cycle machinery and suppresses the transcription of key oncogenic and anti-apoptotic genes. This dual mechanism leads to cell cycle arrest and the induction of apoptosis, presenting a potent anti-cancer strategy[2]. These application notes provide an overview of the mechanism, quantitative effects, and detailed protocols for studying the apoptotic effects of CDK7 inhibition in tumor cells, drawing upon data from well-characterized selective CDK7 inhibitors.
Mechanism of Action
The anti-tumor activity of CDK7 inhibition stems from its dual impact on the cell cycle and transcription.
-
Transcriptional Regulation: CDK7 inhibition leads to the suppression of transcription, particularly of genes with super-enhancers, which often include master regulators and oncogenes like MYC[6][7]. The downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, is a critical consequence that shifts the cellular balance towards apoptosis[8][9].
-
Cell Cycle Control: As the kinase responsible for activating other CDKs, CDK7 inhibition prevents the phosphorylation of key cell cycle proteins[6]. This leads to a halt in cell cycle progression, typically at the G1/S or G2/M phases, preventing tumor cell proliferation[5][10].
This combined effect—blocking proliferation while simultaneously removing pro-survival signals—efficiently drives tumor cells into apoptosis.
Data Presentation
The efficacy of CDK7 inhibitors varies across different cancer cell lines. The following tables summarize quantitative data from studies using representative selective CDK7 inhibitors.
Table 1: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| THZ1 | MIA PaCa-2 | Pancreatic Cancer | 26.08 - 423.7 (range) | [8] |
| THZ1 | AsPC-1 | Pancreatic Cancer | 26.08 - 423.7 (range) | [8] |
| THZ1 | SUIT-2 | Pancreatic Cancer | 26.08 - 423.7 (range) | [8] |
| THZ1 | BxPC-3 | Pancreatic Cancer | 26.08 - 423.7 (range) | [8] |
| SY-1365 | T47D | Breast Cancer | Comparable to PalboS | [6] |
| SY-1365 | MCF7 | Breast Cancer | Comparable to PalboS |[6] |
Table 2: Apoptosis Induction by CDK7 Inhibitors in Cancer Cells
| Inhibitor | Cell Type | Assay | Observation | Reference |
|---|---|---|---|---|
| YKL-5-124 | Primary MM Cells | Annexin V/DAPI | Increased early and late apoptosis | [7][11] |
| THZ1 | B-ALL Cells | Not Specified | Induces apoptosis at high concentrations | [9] |
| Compound 140/297 | Multiple Tumor Lines | Annexin V-FITC | Clear apoptotic response observed | [12] |
| THZ1 | EOC Cells | Not Specified | Increased apoptosis | [5] |
| YKL-5-124 | CD138+ Myeloma Cells | Annexin V+ Staining | Increased apoptotic cell death |[7] |
Experimental Protocols
A systematic approach is required to characterize the effects of this compound. The following workflow outlines the key experiments.
Protocol 1: Cell Viability Assay (to determine IC50)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Tumor cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (CTG) reagent
-
DMSO
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]
Materials & Reagents:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
10X Annexin V Binding Buffer (0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)[15].
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them[14].
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet[14][15].
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL[15].
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube[15].
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[15].
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube[15].
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry[8].
Materials & Reagents:
-
Cells treated with this compound and vehicle control.
-
Cold 70-75% ethanol.
-
Cold PBS.
-
PI staining solution (50 µg/mL PI, 200 µg/mL RNase A in PBS)[8].
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C[8].
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark[8].
-
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal from PI. Use software (e.g., ModFit LT) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases[11].
Protocol 4: Western Blotting for Key Pathway Proteins
This protocol assesses the levels of total and phosphorylated proteins involved in the CDK7 signaling pathway to confirm the mechanism of action.
Materials & Reagents:
-
Cells treated with this compound and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CDK7, anti-p-Rb (Ser807/811), anti-Rb, anti-MYC, anti-Mcl-1, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations[16][17].
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. CDK7 (MO1) Mouse mAb | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Cdk7-IN-16 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK7 inhibitor, Cdk7-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and suppression of transcription of key oncogenes, ultimately resulting in anti-proliferative effects in cancer cells.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of CDK7 inhibition on various cancer cell lines and in preclinical models. Its ability to interfere with both cell cycle progression and transcription makes it a valuable tool for investigating cancers that are dependent on transcriptional amplification of oncogenes, such as those driven by MYC. It is also used to explore potential therapeutic strategies, both as a standalone agent and in combination with other anti-cancer drugs.
Troubleshooting Guide
Issue 1: Solubility Problems
Problem: I am having difficulty dissolving this compound, or it is precipitating out of solution.
Possible Causes and Solutions:
-
Improper Solvent Selection: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Precipitation upon Dilution: Precipitate may form when the DMSO stock solution is diluted into aqueous media, such as cell culture medium or phosphate-buffered saline (PBS).
-
Recommended Action:
-
Warm the aqueous medium to 37°C before adding the DMSO stock solution.
-
Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even distribution.
-
The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to minimize solvent-induced toxicity and reduce the likelihood of precipitation.
-
If precipitation persists, brief sonication (in a water bath to avoid overheating) can help to redissolve the compound.
-
-
-
Low Temperature: The compound may be less soluble at lower temperatures.
-
Recommended Action: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could lead to degradation.
-
| Solvent | Reported Solubility of Similar CDK7 Inhibitors | Notes |
| DMSO | ≥ 40-60 mg/mL | Recommended for primary stock solution preparation.[1][2] |
| Ethanol | Limited solubility data available. | May be used for some formulations but is generally less effective than DMSO for initial dissolution. |
| Water | Poorly soluble. | Not recommended for preparing stock solutions. |
| Cell Culture Media | Low solubility, prone to precipitation from DMSO stock. | Follow recommended dilution protocols to minimize precipitation. |
Issue 2: Stability and Storage Concerns
Problem: I am unsure about the stability of this compound in solution and the correct storage conditions.
Possible Causes and Solutions:
-
Improper Storage of Stock Solutions: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation of the compound.
-
Recommended Action:
-
Store the solid compound at -20°C for long-term storage.
-
Prepare a high-concentration stock solution in DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability (up to 6 months is a general guideline for similar compounds) or at -20°C for shorter-term storage (up to 1 month)[1][2].
-
-
-
Instability in Working Solutions: this compound may have limited stability in aqueous working solutions at physiological temperatures.
-
Recommended Action: Prepare fresh working solutions from the frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. If storage is necessary, it should be for a short duration at 4°C, and the solution should be checked for precipitation before use.
-
| Storage Condition | Recommendation for Stock Solution in DMSO | Recommendation for Solid Compound |
| Long-term | -80°C (up to 6 months) | -20°C |
| Short-term | -20°C (up to 1 month) | 4°C (for brief periods) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for a few minutes.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Objective: To prepare a working solution of this compound for treating cells in culture.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the medium is below 0.5%.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: this compound inhibits CDK7, disrupting both cell cycle progression and transcriptional regulation.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
Cdk7-IN-16 off-target effects mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk7-IN-16, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information provided is intended to help mitigate potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent inhibitor of CDK7 with an IC50 in the low nanomolar range (1-10 nM)[1]. CDK7 is a critical kinase with a dual role in regulating both cell cycle progression and gene transcription[2][3]. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive the cell cycle[4]. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation[5][6]. Therefore, on-target inhibition of CDK7 by this compound is expected to lead to cell cycle arrest and modulation of gene expression.
Q2: What are the potential off-target effects of this compound?
While specific kinome screening data for this compound is not publicly available, analysis of other selective CDK7 inhibitors can provide insights into potential off-target kinases. Due to the high degree of similarity within the ATP-binding pocket of kinases, achieving absolute specificity can be challenging[7].
Based on selectivity profiles of other CDK7 inhibitors, potential off-targets for this compound could include other members of the CDK family. For example, the CDK7 inhibitor SY-351 has been shown to inhibit CDK12 and CDK13 at higher concentrations[8][9]. Another selective inhibitor, LGR6768, showed some activity against CDK16 and CK1δ[4]. Researchers should be aware of these potential off-targets and design experiments to control for their possible effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of CDK7-mediated phosphorylation of a known substrate) through dose-response experiments. Using concentrations well above the IC50 for CDK7 increases the likelihood of engaging off-targets.
-
Perform Control Experiments:
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of CDK7 into your system. If the observed phenotype is due to on-target CDK7 inhibition, the mutant should rescue the effect.
-
-
Validate Key Findings: Use non-pharmacological methods, such as siRNA or shRNA-mediated knockdown of CDK7, to confirm that the observed phenotype is a direct result of reduced CDK7 activity.
Q4: I am observing a phenotype that is inconsistent with known CDK7 function. How do I troubleshoot this?
If you observe an unexpected phenotype, it is important to systematically investigate whether it is due to an off-target effect of this compound. The following troubleshooting guide can help.
Troubleshooting Guide: Unexpected Phenotypes
| Issue | Potential Cause | Recommended Action |
| Unexpected change in a signaling pathway not directly linked to CDK7. | Off-target inhibition of another kinase in that pathway. | 1. Literature Review: Check if any known off-targets of similar CDK7 inhibitors are involved in the observed pathway. 2. Biochemical Kinase Assay: Profile this compound against a panel of kinases, particularly those implicated in the unexpected phenotype. 3. Cellular Target Engagement Assay: Use an assay like NanoBRET to confirm if this compound engages the suspected off-target kinase in live cells. |
| Cellular phenotype is stronger or different than that observed with CDK7 knockdown. | Off-target effects are contributing to the phenotype. | 1. Dose-Response Comparison: Compare the concentration of this compound required to elicit the phenotype with its IC50 for CDK7. A large discrepancy may indicate off-target activity. 2. Orthogonal Approach: Use a different selective CDK7 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. |
| Inconsistent results between different cell lines. | Cell line-specific expression of off-target kinases or compensatory signaling pathways. | 1. Target and Off-Target Expression Analysis: Profile the expression levels of CDK7 and potential off-target kinases in the different cell lines. 2. Pathway Analysis: Investigate if compensatory signaling pathways are activated in the non-responsive cell lines. |
Data Presentation: Selectivity of CDK7 Inhibitors
The following table summarizes the selectivity data for other well-characterized, selective CDK7 inhibitors. This data can be used as a reference for potential off-targets to consider when using this compound.
| Inhibitor | Primary Target | IC50 (nM) for Primary Target | Known Off-Targets (>50% inhibition at 1 µM) | Reference |
| SY-351 | CDK7 | Not specified (potent) | CDK12, CDK13 | [8][9] |
| LGR6768 | CDK7 | 20 | CDK16, CK1δ | [4] |
Experimental Protocols
Biochemical Kinase Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
Methodology:
-
Assay Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity[10].
-
Procedure: a. A panel of purified, active kinases is selected, representing a broad sampling of the human kinome. b. Each kinase is incubated with its specific substrate and ATP at a concentration close to the Km value. c. This compound is added at a fixed concentration (e.g., 1 µM) to the kinase reactions. A DMSO control is run in parallel. d. The reactions are allowed to proceed for a defined period at room temperature. e. The amount of ADP produced is quantified using a detection reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. f. The percentage of inhibition for each kinase is calculated relative to the DMSO control.
-
Data Analysis: Kinases with significant inhibition (e.g., >50%) are identified as potential off-targets. For these hits, follow-up dose-response experiments are performed to determine the IC50 values.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm the binding of this compound to its intended target (CDK7) and potential off-targets in a live-cell context.
Methodology:
-
Assay Principle: The NanoBRET™ assay measures the binding of a compound to a target protein in living cells[11][12]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal[12].
-
Procedure: a. Cells are transiently transfected with a plasmid encoding the kinase of interest (e.g., CDK7 or a potential off-target) fused to NanoLuc® luciferase. b. The transfected cells are plated in a multi-well plate. c. A fluorescent tracer that binds to the target kinase is added to the cells. d. This compound is added in a dose-response manner. e. After a brief incubation, the NanoLuc® substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted as BRET ratio versus inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value for target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Regulation of CDK7-carboxyl-terminal domain kinase activity by the tumor suppressor p16(INK4A) contributes to cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. scispace.com [scispace.com]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
Interpreting Cdk7-IN-16 experimental results
Welcome to the technical support center for Cdk7 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues encountered when working with Cdk7 inhibitors like Cdk7-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cdk7 inhibitors?
A1: Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[4][5] Cdk7 inhibitors block these functions, leading to cell cycle arrest and suppression of transcription, particularly of genes with high transcriptional dependency, often found in cancer cells.[6]
Q2: What are the expected downstream cellular effects of Cdk7 inhibition?
A2: Inhibition of Cdk7 typically leads to two major cellular outcomes:
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, Cdk7 inhibition predominantly causes cells to arrest in the G1 phase, blocking the G1/S transition. A secondary arrest in the G2 phase can also be observed.[3][7]
-
Apoptosis: By suppressing the transcription of key survival and anti-apoptotic genes, Cdk7 inhibitors can induce programmed cell death (apoptosis) in cancer cells.[3][7] This is often observed in tumors that are highly dependent on the transcription of specific oncogenes like MYC.[5][8]
Q3: In which cancer types are Cdk7 inhibitors expected to be most effective?
A3: Cdk7 inhibitors have shown promise in a wide range of malignancies, particularly those characterized by high transcriptional activity or addiction to specific transcription factors.[3] Preclinical and clinical studies are investigating their use in breast cancer, ovarian cancer, small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), multiple myeloma, and pancreatic cancer.[3][5][7][9][10]
Q4: Are there known resistance mechanisms to Cdk7 inhibitors?
A4: While research is ongoing, potential resistance mechanisms could involve mutations in the Cdk7 binding site, upregulation of alternative signaling pathways that bypass the need for Cdk7 activity, or alterations in drug efflux pumps that reduce the intracellular concentration of the inhibitor.
Experimental Results and Troubleshooting
This section provides guidance on interpreting quantitative data and troubleshooting common experimental issues.
Interpreting Quantitative Data
Successful Cdk7 inhibition should result in measurable changes in cell proliferation, cell cycle distribution, and target protein phosphorylation. Below are examples of expected quantitative outcomes based on published studies of various selective Cdk7 inhibitors.
Table 1: Proliferative Inhibition (IC50) of Cdk7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|---|
| YKL-5-124 | H929 | Multiple Myeloma | ~100 |
| YKL-5-124 | AMO1 | Multiple Myeloma | ~100 |
| LDC4297 | Mia-Paca2 | Pancreatic Cancer | ~100 |
| LDC4297 | Panc89 | Pancreatic Cancer | ~100 |
| THZ1 | H460 | Non-Small-Cell Lung Cancer | ~50-100 |
Data synthesized from multiple sources for illustrative purposes.[1][5][11]
Table 2: Effect of Cdk7 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Breast Cancer (ER+) | Vehicle Control | 50% | 35% | 15% |
| Breast Cancer (ER+) | Cdk7 Inhibitor | 75% | 10% | 15% |
Illustrative data representing typical results. Cdk7 inhibition leads to a significant increase in the G1 population.[3][7]
Cdk7 Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway of Cdk7 and a typical experimental workflow for testing a Cdk7 inhibitor.
Caption: Dual roles of Cdk7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: A standard workflow for evaluating the efficacy of a Cdk7 inhibitor in vitro.
Troubleshooting Guide
Q: My Cdk7 inhibitor shows lower-than-expected potency or no effect on my cell line.
A: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in media. Precipitated compound will not be effective.
-
Stability: Verify the storage conditions and age of the compound. Perform a dose-response curve to confirm the IC50 is in the expected range for sensitive cell lines.
-
-
Cell Line Characteristics:
-
Cdk7 Expression: Confirm that your cell line expresses Cdk7 at a sufficient level. While Cdk7 is often ubiquitously expressed, levels can vary.[12]
-
Transcriptional Dependencies: Cell lines that are highly dependent on the transcription of certain oncogenes (e.g., MYC-amplified tumors) are often more sensitive to Cdk7 inhibition.[5] Your cell line may not have this "transcriptional addiction."
-
Doubling Time: Slower-growing cell lines may require longer incubation times with the inhibitor to observe a significant effect on proliferation.
-
-
Experimental Conditions:
-
Serum Concentration: High serum concentrations in culture media can sometimes interfere with the activity of small molecule inhibitors. Consider testing under reduced serum conditions if appropriate for your cell line.
-
Assay Timing: The effects on transcription (e.g., reduced p-RNA Pol II) occur rapidly (within hours), while effects on cell viability and apoptosis may take longer (24-72 hours). Ensure your assay endpoint is appropriate for the phenotype you are measuring.
-
Caption: A logical workflow for troubleshooting lack of Cdk7 inhibitor activity.
Q: I'm observing cell death, but I'm not seeing a clear cell cycle arrest. Why might this be?
A: This can occur in highly sensitive cell lines. The induction of apoptosis might be so rapid and potent that cells are eliminated before a significant population can accumulate at the G1 checkpoint. To dissect these two effects, you could try:
-
Time-Course Experiment: Analyze cell cycle distribution at earlier time points (e.g., 6, 12, 18 hours) to capture the arrest before widespread apoptosis begins.
-
Lower Concentrations: Use a lower concentration of the inhibitor that is closer to the IC50, which may slow the apoptotic response and make the cell cycle arrest more apparent.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase II (Ser5)
This protocol is to verify target engagement by assessing the phosphorylation status of a direct Cdk7 substrate.
-
Cell Lysis:
-
Plate and treat cells with this compound and vehicle control for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-RNA Pol II CTD (Ser5) overnight at 4°C.
-
Use an antibody for total RNA Pol II or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control on the same or a parallel blot.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. A significant decrease in the p-RNA Pol II (Ser5) signal relative to the total Pol II or loading control indicates successful Cdk7 target engagement.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Cell Preparation:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
-
Fixation:
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use the DNA content histogram (PI fluorescence) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software. An increase in the G1 peak and a decrease in the S phase peak are expected.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. A high-throughput screen identifies that CDK7 activates glucose consumption in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
Cdk7-IN-16 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Cdk7-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of CDK7, a key enzyme involved in the regulation of both the cell cycle and transcription.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation. By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of transcription in cancer cells, which often exhibit transcriptional dysregulation.[1]
Q2: What are the recommended methods for assessing the purity of a new batch of this compound?
A2: A multi-pronged approach is recommended to ensure the purity of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Q3: What is the expected purity of a research-grade lot of this compound?
A3: For research applications, the purity of this compound should ideally be ≥98% as determined by HPLC analysis. Lots with purity below 95% may contain impurities that could confound experimental results and should be used with caution.
Q4: How should I store this compound to ensure its stability?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent such as DMSO, it is best to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. Stability of the compound in solution should be monitored over time, especially if stored for extended periods.
Troubleshooting Guides
Problem 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound Purity. The actual concentration of the active compound may be lower than calculated due to the presence of impurities.
-
Troubleshooting Step: Re-evaluate the purity of your this compound stock using HPLC. If the purity is significantly lower than specified, consider obtaining a new, high-purity lot.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling may have led to the degradation of the compound.
-
Troubleshooting Step: Prepare a fresh stock solution from solid material. If the problem persists, analyze the stock solution by LC-MS to check for the presence of degradation products.
-
-
Possible Cause 3: Inaccurate Concentration. Errors in weighing the compound or in serial dilutions can lead to incorrect final concentrations in your assay.
-
Troubleshooting Step: Carefully re-prepare the stock and working solutions. Use a calibrated balance and pipettes.
-
Problem 2: Unexpected off-target effects observed in experiments.
-
Possible Cause 1: Presence of Active Impurities. The observed off-target effects might be due to impurities in the this compound sample that have their own biological activity.
-
Troubleshooting Step: Analyze the compound lot by LC-MS to identify any potential impurities. If significant impurities are detected, a higher purity batch of this compound is recommended.
-
-
Possible Cause 2: Intrinsic Off-Target Activity of this compound. While reported to be selective, at higher concentrations, this compound might inhibit other kinases.
-
Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration. Consult the literature for any known off-target activities of this compound or similar CDK7 inhibitors.
-
Data Presentation
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC (at 254 nm) | ≥ 98.0% |
| Identity | ¹H NMR | Conforms to structure |
| Identity | Mass Spectrometry | Conforms to expected mass |
| Solubility | Visual Inspection | Soluble in DMSO (e.g., at 10 mg/mL) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample by quantifying the peak area of the main component relative to the total peak area.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
This compound sample
-
DMSO (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Gradient from 95% to 5% B
-
18.1-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of this compound by verifying its molecular weight.
Instrumentation and Reagents:
-
LC-MS system (with ESI source)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound sample
-
DMSO (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to approximately 10 µg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
LC-MS Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A suitable gradient (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Examine the mass spectrum of this peak and look for the [M+H]⁺ ion corresponding to the expected molecular weight of this compound.
Visualizations
Caption: Cdk7 signaling pathways and the inhibitory action of this compound.
Caption: Quality control workflow for this compound.
References
Troubleshooting Cdk7-IN-16 western blot results
Welcome to the technical support center for Cdk7-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their western blot experiments involving this covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of CDK7. CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation.[1][3][5] this compound covalently binds to a cysteine residue near the active site of CDK7, irreversibly inhibiting its kinase activity.
Q2: What are the expected downstream effects of this compound treatment that can be observed by western blot?
A2: Treatment with this compound is expected to lead to a decrease in the phosphorylation of direct CDK7 substrates and downstream effectors. Key observable changes include:
-
Reduced phosphorylation of RNA Polymerase II CTD at Serine 5 (Ser5) and Serine 7 (Ser7).[1]
-
Decreased phosphorylation of the T-loops of cell cycle CDKs (e.g., CDK1, CDK2, CDK4/6), leading to their inactivation.[3]
-
Downregulation of proteins encoded by genes with super-enhancers , such as the oncogene MYC.[1][6]
-
Induction of cell cycle arrest and apoptosis , which can be monitored by changes in markers like p21, cleaved PARP, and cleaved Caspase-3.
Q3: I am not seeing a decrease in phospho-RNA Pol II (Ser5/Ser7) after this compound treatment. What could be the reason?
A3: Several factors could contribute to this observation:
-
Insufficient inhibitor concentration or treatment time: Ensure you are using the recommended concentration of this compound and an appropriate treatment duration for your cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cell line sensitivity: Different cell lines may exhibit varying sensitivity to CDK7 inhibition.
-
Antibody quality: The specificity and quality of the phospho-RNAPII antibodies are critical. Use well-validated antibodies and consider testing multiple clones.
-
Subcellular fractionation: Phosphorylated RNAPII is located in the nucleus. Preparing nuclear extracts can enrich for the target and improve detection.[7]
-
Rapid dephosphorylation: Phosphatases can quickly remove the phosphate groups. Ensure that phosphatase inhibitors are included in your lysis buffer.
Q4: My western blot for total CDK7 shows multiple bands. Is this normal?
A4: Yes, it is possible to observe multiple bands for CDK7. This can be due to:
-
Post-translational modifications: CDK7 can be phosphorylated, which can lead to shifts in its electrophoretic mobility.[8]
-
Different CDK7-containing complexes: CDK7 exists in different complexes, such as the trimeric CAK complex (CDK7, Cyclin H, MAT1) and as part of the larger TFIIH complex.[4][8] These different associations might affect its migration on SDS-PAGE.
-
Antibody specificity: Ensure your antibody is specific to CDK7 and is not cross-reacting with other proteins.
Troubleshooting Guide for this compound Western Blot Results
This guide addresses common issues encountered during western blotting experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal for Target Protein | 1. Ineffective this compound Treatment: Insufficient concentration or duration. | 1. Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 6 - 72 hours) experiment to optimize treatment conditions.[1] |
| 2. Low Abundance of Target Protein: The protein of interest may be expressed at low levels in your cell line. | 2. Increase the amount of protein loaded onto the gel (up to 50 µg).[6][9] Consider immunoprecipitation to enrich for the target protein. | |
| 3. Poor Antibody Performance: The primary or secondary antibody may have low affinity or be expired. | 3. Use a fresh, validated antibody at the recommended dilution. Perform a dot blot to check antibody activity.[9] | |
| 4. Inefficient Protein Transfer: Suboptimal transfer conditions, especially for high or low molecular weight proteins. | 4. Optimize transfer time and voltage. For large proteins, consider an overnight wet transfer at a lower voltage. For small proteins, use a membrane with a smaller pore size (0.2 µm).[9][10] | |
| High Background on the Blot | 1. Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding. | 1. Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers).[9] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | 2. Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.[11] | |
| 3. Inadequate Washing: Insufficient washing steps to remove unbound antibodies. | 3. Increase the number and duration of wash steps (e.g., 4 x 5 minutes with TBST).[11] | |
| Unexpected Bands | 1. Protein Degradation: Samples were not handled properly, leading to protein breakdown. | 1. Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice at all times.[10][12] |
| 2. Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | 2. Run a negative control (e.g., lysate from a cell line known not to express the target). Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. | |
| 3. Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or ubiquitination can cause shifts in molecular weight. | 3. Consult literature or databases like UniProt to check for known PTMs of your target protein.[12] Treat lysates with appropriate enzymes (e.g., phosphatases, glycosidases) to confirm if PTMs are the cause of the extra bands. |
Quantitative Data Summary
The following table summarizes the effects of a CDK7 inhibitor (SY-1365) on the phosphorylation of key target proteins in MCF7 breast cancer cells.
| Target Protein | Treatment Concentration (SY-1365) | Treatment Time | Change in Phosphorylation | Reference |
| p-RNA-polII (S2) | 50 nM | 6 hours | Repression | [1] |
| p-RNA-polII (S7) | 50 nM | 6 hours | Repression | [1] |
| p-RNA-polII (S5) | 50 nM | 6 hours | Less pronounced effect | [1] |
| p-ER (S118) | 50 nM | 24 hours | Suppression | [1] |
Experimental Protocols
Cell Lysis for Western Blot
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA buffer (e.g., Boston BioProducts) supplemented with a protease and phosphatase inhibitor cocktail (e.g., Sigma-Aldrich) to the plate.[1]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube and store at -80°C or proceed to protein quantification.
Western Blotting Protocol
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay (e.g., Thermo Fisher Scientific).[1]
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto a NuPAGE 4-12% Bis-Tris gel (e.g., Life Technologies).[1] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane (e.g., Bio-Rad Laboratories) using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits CDK7's dual functions in cell cycle and transcription.
Caption: Standard workflow for a western blot experiment.
Caption: Decision tree for troubleshooting weak or no signal in western blots.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. licorbio.com [licorbio.com]
- 12. youtube.com [youtube.com]
Cdk7-IN-16 Resistance Mechanism Investigation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance mechanisms to Cdk7-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase with a dual role in regulating both the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[3][5][6] this compound, by inhibiting CDK7, leads to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic programs.
Q2: My cancer cell line has developed resistance to this compound. What are the potential resistance mechanisms?
A2: Several potential mechanisms can lead to resistance to Cdk7 inhibitors like this compound. These can be broadly categorized as:
-
On-target mutations: Acquired mutations in the CDK7 gene can alter the drug-binding pocket, reducing the affinity of the inhibitor. For instance, a D97N mutation in CDK7 has been identified to confer resistance to the ATP-competitive inhibitor samuraciclib.[1]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel or downstream signaling pathways that compensate for the inhibition of CDK7. This can involve the reprogramming of the kinome and transcriptional upregulation of pro-survival genes.[7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of CDK7, such as those involved in cell cycle control or apoptosis, can also contribute to resistance. For example, upregulation of anti-apoptotic proteins like Mcl-1 and XIAP can counteract the pro-apoptotic effects of CDK7 inhibition.[8]
-
Phenotypic changes: The acquisition of an epithelial-to-mesenchymal transition (EMT) phenotype has been associated with resistance to some targeted therapies, and cells with this phenotype may exhibit altered sensitivity to CDK7 inhibitors.[8]
Q3: How can I determine if my this compound resistant cells have a mutation in the CDK7 gene?
A3: To investigate the presence of mutations in the CDK7 gene in your resistant cell line, you should perform the following:
-
RNA extraction and cDNA synthesis: Isolate total RNA from both your parental (sensitive) and this compound resistant cell lines. Then, reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR amplification of the CDK7 coding sequence: Design primers that flank the entire coding region of the CDK7 gene. Use these primers to amplify the CDK7 cDNA from both your sensitive and resistant cell lines.
-
Sanger sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference CDK7 sequence. Look for any nucleotide changes that result in an amino acid substitution, particularly in the kinase domain.
Q4: What are the expected phenotypic effects of this compound treatment in sensitive cells?
A4: In sensitive cancer cells, treatment with this compound is expected to induce:
-
Cell Cycle Arrest: Primarily G1/S or G2/M phase arrest, which can be observed through flow cytometry-based cell cycle analysis.[4][8]
-
Inhibition of Transcription: A global decrease in transcription, which can be assessed by measuring the phosphorylation of the RNA Polymerase II C-terminal domain (p-Pol II CTD) at Serine 2, 5, and 7 via Western blotting.[5]
-
Induction of Apoptosis: Increased programmed cell death, which can be quantified using assays such as Annexin V/PI staining followed by flow cytometry, or by observing cleavage of PARP and Caspase-3 by Western blotting.[8][9]
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in cell viability and proliferation, which can be measured using assays like MTT, SRB, or real-time cell analysis.
Troubleshooting Guides
Problem 1: I am not observing a significant decrease in cell viability after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is intrinsically resistant | Test a range of concentrations of this compound to determine the IC50 value. Compare this to IC50 values of known sensitive cell lines. Consider using a different cell line that has been reported to be sensitive to CDK7 inhibitors. |
| Compound instability | Ensure that this compound is properly stored and handled. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Incorrect dosage | Verify the concentration of your stock solution. Perform a dose-response curve to ensure you are using an effective concentration. |
| Sub-optimal treatment duration | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing cell death in your specific cell line. |
| Cell culture conditions | Ensure that cell density is appropriate and that the cells are in the logarithmic growth phase at the time of treatment. |
Problem 2: I am not seeing the expected cell cycle arrest with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Timing of analysis | The timing of cell cycle arrest can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of the cell cycle arrest. |
| Drug concentration | Use a concentration of this compound that is at or above the IC50 for your cell line. A lower concentration may not be sufficient to induce a robust cell cycle block. |
| Flow cytometry protocol issues | Ensure proper cell fixation and permeabilization. Use a sufficient concentration of a DNA-intercalating dye (e.g., propidium iodide, DAPI). |
| Cell line-specific effects | Some cell lines may not exhibit a strong cell cycle arrest in response to CDK7 inhibition but may instead undergo apoptosis more readily. Assess markers of apoptosis in parallel. |
Problem 3: I am trying to generate a this compound resistant cell line, but the cells are not acquiring resistance.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Start with a low concentration of this compound (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells begin to recover and proliferate. |
| Treatment schedule | Instead of continuous exposure, try a pulse-chase approach where cells are treated for a short period, followed by a recovery phase in drug-free media. |
| Clonal selection | The emergence of resistant clones can be a rare event. Start with a large population of cells to increase the probability of selecting for resistant variants. |
| Duration of selection | The process of generating a resistant cell line can take several months. Be patient and continue the selection process as long as the cells are viable. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently remove the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-Pol II CTD
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Pol II CTD (Ser2, Ser5, or Ser7) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-Pol II CTD signal to the loading control.
Data Presentation
Table 1: Example IC50 Values for Cdk7 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Cdk7 Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| H1975 | THZ1 | 379 | - | - | [8] |
| H1975/WR | THZ1 | 83.4 | - | - | [8] |
| H1975/OR | THZ1 | 125.9 | - | - | [8] |
| H1975 | QS1189 | 755.3 | - | - | [8] |
| H1975/WR | QS1189 | 232.8 | - | - | [8] |
| H1975/OR | QS1189 | 275.3 | - | - | [8] |
| 22Rv1 | Samuraciclib | 107 | 1719 | 16 | [1] |
| 22Rv1 | LDC4297 | - | - | 45 | [1] |
| 22Rv1 | SY-5609 | - | - | 1378 | [1] |
Note: The H1975/WR and H1975/OR cell lines are resistant to EGFR-TKIs and show increased sensitivity to CDK7 inhibitors compared to the parental H1975 line.[8]
Visualizations
Caption: Dual mechanism of action of CDK7 and its inhibition by this compound.
Caption: Experimental workflow for investigating this compound resistance mechanisms.
Caption: Logical relationship of potential mechanisms leading to a resistant phenotype.
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 4. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-16 In Vitro Toxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cdk7-IN-16 in in vitro toxicity and efficacy studies. The information is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CDK7 inhibitor like this compound?
A1: Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2] As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other cell cycle CDKs like CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3][4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step for transcription initiation and elongation.[5][6][7] this compound, as a covalent inhibitor, is expected to block both of these functions, leading to cell cycle arrest and inhibition of transcription.
Q2: What are the expected downstream cellular effects after treating cancer cells with this compound?
A2: Inhibition of CDK7 typically leads to two primary outcomes in cancer cells:
-
Cell Cycle Arrest: By preventing the activation of downstream CDKs, CDK7 inhibition causes cells to arrest, often at the G1/S or G2/M phase boundaries.[8][9][10]
-
Induction of Apoptosis: By suppressing the transcription of key anti-apoptotic and pro-survival genes (like MCL-1 and MYC), CDK7 inhibition can lead to programmed cell death.[10][11][12] The extent of apoptosis versus cytostatic arrest can be cell-type and dose-dependent.[3][13]
Q3: Why is CDK7 considered a valuable target in oncology?
A3: CDK7 is an attractive therapeutic target because it is a master regulator of two processes fundamental to cancer cell proliferation and survival: cell division and transcription.[2] Many cancers exhibit "transcriptional addiction," where they rely heavily on the continuous expression of certain oncogenes and survival factors. CDK7 is often overexpressed in various cancers, including breast, pancreatic, and lung cancer, and its high expression frequently correlates with a poor prognosis.[1][3][9][14] Therefore, inhibiting CDK7 offers a way to simultaneously halt the cell cycle and shut down the expression of genes that drive malignant growth.
Troubleshooting Guide
Problem: I am not observing a significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Inhibitor Concentration and Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and test several time points (e.g., 24, 48, 72 hours). The effect of CDK7 inhibition can be cytostatic at lower concentrations and may require longer incubation to induce cell death.[3][11]
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Possible Cause 3: Assay Limitations.
-
Solution: Metabolic assays like MTS or MTT measure metabolic activity, which may not directly correlate with cell number if the inhibitor causes a change in cell metabolism without immediate cell death.[11] Corroborate your findings with a direct cell counting method (e.g., Trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
-
Possible Cause 4: Inhibitor Stability.
-
Solution: Covalent inhibitors can be unstable in culture media. Ensure the inhibitor is properly stored and prepare fresh dilutions for each experiment. Minimize the time the inhibitor spends in aqueous solutions before being added to the cells.
-
Problem: My apoptosis assay results are inconsistent or show low levels of cell death.
-
Possible Cause 1: Suboptimal Time Point.
-
Solution: Apoptosis is often a downstream and later event following cell cycle arrest.[15] If you are measuring at an early time point (e.g., < 24 hours), you may primarily observe cell cycle changes. Extend your time course to 48 or 72 hours to allow for the apoptotic program to execute.
-
-
Possible Cause 2: Insufficient Inhibitor Concentration.
-
Solution: While lower concentrations may be sufficient to induce cell cycle arrest, higher concentrations are often required to trigger significant apoptosis.[11] Refer to your dose-response curve from cell viability assays to select appropriate concentrations for apoptosis induction.
-
-
Possible Cause 3: Flow Cytometry Issues (for Annexin V/PI assays).
Problem: I observe significant cell cycle arrest but minimal apoptosis.
-
Explanation: This is a common and expected outcome. The primary effect of inhibiting the CAK function of CDK7 is a halt in cell cycle progression.[9][13] Apoptosis is a secondary effect resulting from transcriptional inhibition of survival genes.[12] In some cell lines, the cytostatic effect may be dominant, and inducing widespread apoptosis may require combination with other therapies.[10][12]
Quantitative Data Summary
The following tables provide examples of the types of quantitative data generated during the in vitro assessment of CDK7 inhibitors. The values are representative and will vary based on the specific cell line and experimental conditions.
Table 1: Representative IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Representative Inhibitor | IC50 Range (nM) |
|---|---|---|---|
| HCT-116 | Colon Cancer | THZ1 | 50 - 150 |
| Jurkat | T-cell Leukemia | THZ1 | 25 - 100 |
| MOLM-13 | Acute Myeloid Leukemia | YKL-5-124 | 100 - 300 |
| MCF7 | Breast Cancer | SY-1365 | 75 - 200 |
| PANC-1 | Pancreatic Cancer | THZ1 | 150 - 400 |
Table 2: Example Cellular Effects of a CDK7 Inhibitor (e.g., 250 nM for 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) | % G2/M Arrest |
|---|---|---|
| HCT-116 | 25 - 40% | 50 - 70% |
| Jurkat | 40 - 60% | 40 - 60% |
| MOLM-13 | 30 - 50% | 35 - 55% |
Visual Summaries of Key Processes
Detailed Experimental Protocols
1. Protocol: Cell Viability Assay (MTS/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control (e.g., 0.1% DMSO). Include "medium only" wells for background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well according to the manufacturer's instructions.[16]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control wells, and plot the results to determine the IC50 value.
2. Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells from each well and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution, per the manufacturer's kit protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls to set up proper compensation and gating.
-
Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
3. Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest all cells (adherent and floating) and create a single-cell suspension.
-
Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry, collecting the fluorescence signal from the PI channel on a linear scale.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-16 experimental reproducibility challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental reproducibility challenges with Cdk7-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its primary mechanism of action is the inhibition of the kinase activity of CDK7, a key regulator of both cell cycle progression and transcription.[2][3][4] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive the cell cycle.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[4][7]
Q2: What are the common experimental applications for this compound?
This compound is primarily used in cancer research, particularly for cancers characterized by transcriptional dysregulation.[1] Common applications include:
-
Investigating the role of CDK7 in cell cycle control and transcriptional regulation.
-
Studying the therapeutic potential of CDK7 inhibition in various cancer models.
-
Elucidating the downstream effects of CDK7 inhibition on signaling pathways, such as those involving E2F and MYC.[4]
Q3: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Given its high potency, with a reported IC50 value in the range of 1-10 nM, it is advisable to perform a dose-response curve to determine the optimal concentration for your experimental system.[1] Based on studies with other potent CDK7 inhibitors, a starting range of 10 nM to 1 µM is often used for initial experiments.
Q4: How can I confirm that this compound is effectively inhibiting its target in my cells?
To confirm target engagement, it is recommended to assess the phosphorylation status of known CDK7 substrates by Western blotting. Key downstream markers include:
-
Phospho-RNA Polymerase II CTD (Ser5 and Ser7): Inhibition of CDK7 should lead to a decrease in the phosphorylation of these sites.
-
Phospho-CDK1 (Thr161) and Phospho-CDK2 (Thr160): As CDK7 is the CDK-activating kinase, its inhibition should reduce the phosphorylation of these key cell cycle CDKs.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect on cell viability/proliferation. | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 10 µM) to determine the EC50 for your cell line. |
| Cell Line Insensitivity: Not all cell lines are equally sensitive to CDK7 inhibition. | Research the literature to see if your cell line is known to be dependent on CDK7 activity. Consider testing a panel of cell lines with varying genetic backgrounds. | |
| Inhibitor Degradation: Improper storage or handling may have led to the degradation of this compound. | Store the compound as recommended by the supplier, typically desiccated at -20°C. Prepare fresh working solutions from a new stock for each experiment. | |
| Off-target effects observed. | High Inhibitor Concentration: Using excessively high concentrations can lead to the inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response studies. Compare the phenotype observed with this compound to that of other selective CDK7 inhibitors or CDK7 knockdown using siRNA/shRNA. |
| Inherent Lack of Specificity: While reported to be selective, cross-reactivity with other kinases is always a possibility. | Consult the manufacturer's selectivity data if available. Consider using a structurally different CDK7 inhibitor as a control to ensure the observed phenotype is due to on-target inhibition. | |
| Difficulty in detecting changes in downstream signaling (e.g., p-RNA Pol II). | Inappropriate Time Point: The timing of sample collection may not be optimal to observe the desired effect. | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing changes in the phosphorylation of downstream targets. |
| Poor Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough. | Use validated antibodies for phospho-RNA Pol II, phospho-CDK1, and phospho-CDK2. Refer to manufacturer datasheets for recommended dilutions and protocols.[8][9][10] | |
| Technical Issues with Western Blotting: Suboptimal protein extraction, loading, or transfer can affect results. | Ensure complete cell lysis and accurate protein quantification. Use appropriate controls and follow a standardized Western blotting protocol.[11] |
Experimental Protocols
General Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Downstream Target Modulation
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the optimal time determined from a time-course experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total CDK7, phospho-RNA Pol II (Ser5/Ser7), total RNA Pol II, phospho-CDK2 (Thr160), and total CDK2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Dual inhibitory role of this compound on transcription and cell cycle pathways.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 (MO1) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 9. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
Navigating the Kinome: A Comparative Guide to CDK7 Inhibitor Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the selectivity of various cyclin-dependent kinase 7 (CDK7) inhibitors against other CDKs and the broader kinome. While information on a specific inhibitor, Cdk7-IN-16, is not publicly available, this guide leverages data from well-characterized CDK7 inhibitors to provide a framework for evaluating inhibitor specificity.
CDK7, a key regulator of both the cell cycle and transcription, is a compelling target in oncology.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[2] The dual role of CDK7 makes the selectivity of its inhibitors a critical factor in determining their therapeutic window and potential off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity (IC50 values) of several known CDK7 inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate higher potency. The selectivity can be inferred by comparing the IC50 for CDK7 to that of other CDKs.
| Inhibitor | CDK7 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| BS-181 | 21 | >5000 | 880 | >5000 | 3000 | >5000 | 4200 | [3] |
| LGR6768 | 20 | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 | [4] |
| (R)-Roscovitine | 500 | 2700 | 100 | >100,000 | - | >100,000 | 800 | [5] |
| Flavopiridol | 10 | 30 | 100 | 20 | - | 60 | 10 | [5] |
| AT7519 | - | 190 | 44 | 67 | 18 | - | <10 | [5] |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | 5-25 | - | - | 5-25 | [5] |
Note: IC50 values can vary depending on the specific assay conditions. This table is intended for comparative purposes.
Experimental Protocols
The determination of inhibitor specificity against a panel of kinases is a crucial step in drug discovery. A common methodology involves in vitro kinase assays.
In Vitro Kinase Assay (General Protocol)
A typical in vitro kinase assay to determine IC50 values involves the following steps:
-
Reagents and Materials:
-
Recombinant human kinases (e.g., CDK7/CycH/MAT1, CDK2/CycE).
-
Substrate (e.g., a peptide or protein that is a known substrate of the kinase).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Test inhibitor at various concentrations.
-
Assay buffer.
-
Kinase reaction plates (e.g., 96-well or 384-well plates).
-
Scintillation counter or other detection instrument.
-
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in the wells of the reaction plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA).
-
The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
-
Data Analysis:
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Kinase Selectivity and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological relationships.
Figure 1: A diagram illustrating the concept of CDK7 inhibitor selectivity, highlighting the high selectivity of inhibitors like BS-181 and LGR6768 for CDK7 over other CDKs.
Figure 2: A simplified signaling pathway illustrating the dual roles of CDK7 in regulating both cell cycle progression and transcription.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 | bioRxiv [biorxiv.org]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK7 Inhibition Across Diverse Tumor Models
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[1][2][3][4] Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[5][6] Many cancers, particularly those driven by oncogenic transcription factors like MYC, exhibit a heightened dependence on this transcriptional machinery, creating a therapeutic vulnerability.[1][5]
While Cdk7-IN-16 is a known chemical probe for studying CDK7 biology, comprehensive comparative data on its performance in various tumor models is not extensively available in peer-reviewed literature. Therefore, this guide provides a comparative analysis of CDK7 inhibition using data from several well-characterized, selective CDK7 inhibitors across different cancer types to illustrate the therapeutic potential and mechanistic underpinnings of targeting this master regulator kinase.
Mechanism of Action: The Dual Impact of CDK7 Inhibition
CDK7 inhibitors exert their anti-tumor effects by disrupting two fundamental cellular processes: cell cycle progression and gene transcription. By inhibiting the CAK complex, these agents prevent the activation of downstream CDKs, leading to a cell cycle arrest, predominantly at the G1/S transition.[2][4] Concurrently, inhibition of TFIIH-associated CDK7 activity suppresses the phosphorylation of RNA Pol II, leading to a global shutdown of transcription. This effect is particularly potent in cancer cells that rely on super-enhancer-driven expression of oncogenes for their survival and proliferation.[5][7]
Comparative In Vitro Efficacy of CDK7 Inhibitors
The sensitivity to CDK7 inhibition varies across different tumor types. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several selective CDK7 inhibitors in a panel of cancer cell lines, demonstrating a broad range of activity. Cancers with high transcriptional dependency, such as triple-negative breast cancer (TNBC) and ovarian cancer, often show high sensitivity.[4][8]
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| THZ1 | Pancreatic Cancer | PANC-1 | ~25 | [4] |
| Ovarian Cancer | OVCAR3 | ~50 | [8] | |
| T-cell ALL | Jurkat | ~50 | [9] | |
| TNBC | MDA-MB-231 | ~12.5 | [4] | |
| YKL-5-124 | T-cell ALL | Jurkat | ~25 | [9] |
| CML | HAP1 | 9.7 | [9] | |
| Compound 22 | AML | MV4-11 | 7.21 | [10] |
| CML | K562 | 208.1 (cell growth) | [10] | |
| SY-5609 | Ovarian Cancer | OV90 | ~10-100 | [11] |
| Breast Cancer | MCF7 | ~10-100 | [11] |
Note: IC50 values are approximate and can vary based on experimental conditions. "cell growth" indicates the IC50 for proliferation inhibition, not direct kinase inhibition.
Comparative In Vivo Performance in Tumor Models
Preclinical xenograft models are crucial for evaluating the anti-tumor efficacy of CDK7 inhibitors in a physiological context. Studies have shown that CDK7 inhibitors can significantly suppress tumor growth and are often well-tolerated at effective doses. Combination strategies, for instance with endocrine therapies in ER+ breast cancer, have shown synergistic effects.[6][12]
| Inhibitor | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Samuraciclib | ER+ Breast Cancer (CDK4/6i-resistant) | Patient-Derived Xenograft (PDX) | Oral, daily | Significant TGI vs. control | [12] |
| THZ1 | HER2+ Breast Cancer (Lapatinib-resistant) | Nude Mouse Xenograft | Intraperitoneal | Synergistic TGI with Lapatinib | [6] |
| THZ1 | ER+ Breast Cancer | Nude Mouse Xenograft | Intraperitoneal | Enhanced efficacy with Fulvestrant | [6] |
Experimental Protocols
Standardized protocols are essential for the consistent evaluation of CDK7 inhibitors. Below are methodologies for key experiments.
1. Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effect of the CDK7 inhibitor on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the CDK7 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a luminescent-based assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
2. Western Blot Analysis for Target Engagement
-
Objective: To confirm that the inhibitor engages its target (CDK7) in cells by measuring the phosphorylation status of its key substrates.
-
Methodology:
-
Treat cells with the CDK7 inhibitor at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-RNA Pol II (Ser5), phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
3. In Vivo Xenograft Tumor Model Study
-
Objective: To evaluate the anti-tumor efficacy of the CDK7 inhibitor in an animal model.
-
Methodology:
-
Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Monitor tumor growth until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).
-
Administer the drug via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.
-
Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for biomarkers like Ki67 or p-RNA Pol II).[6][12]
-
Rationale for Targeting CDK7 in High-Dependency Cancers
Certain cancers develop a strong dependence on continuous, high-level transcription of key oncogenes and survival factors, a state often referred to as "transcriptional addiction." This is frequently mediated by large clusters of regulatory elements known as super-enhancers (SEs). CDK7 is enriched at these SEs and is critical for their function. Therefore, inhibiting CDK7 preferentially impacts these SE-driven oncogenes, providing a therapeutic window between cancer cells and normal tissues.
Conclusion
Inhibition of CDK7 represents a promising therapeutic strategy for a variety of solid and hematological malignancies.[4][7] Preclinical data from multiple selective inhibitors demonstrate potent anti-proliferative and pro-apoptotic activity across different tumor models.[6][13] The dual mechanism of action, which couples cell cycle arrest with the suppression of oncogenic transcription, provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents.[12] Further research and ongoing clinical trials will continue to define the patient populations most likely to benefit from this therapeutic approach.[11][14]
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. news-medical.net [news-medical.net]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 14. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: A Selective CDK7 Inhibitor Versus Approved CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them prime targets in oncology. While approved CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib have revolutionized the treatment of HR-positive breast cancer, there is a growing interest in targeting other CDKs to overcome resistance and broaden therapeutic applications. This guide provides a head-to-head comparison of a representative clinical-stage CDK7 inhibitor, Samuraciclib (CT7001), with the three FDA-approved CDK4/6 inhibitors.
Note on Cdk7-IN-16: Initial interest was in comparing this compound; however, a lack of publicly available preclinical data on this specific compound necessitated the use of a well-characterized, clinical-stage CDK7 inhibitor, Samuraciclib (CT7001), as a representative for this class of molecules.
This guide summarizes key quantitative data on the biochemical potency, kinase selectivity, and cellular efficacy of these inhibitors. Detailed experimental methodologies for the cited assays are also provided to ensure reproducibility and critical evaluation.
Data Presentation: Quantitative Comparison of CDK Inhibitors
The following tables provide a summary of the biochemical potency and cellular activity of Samuraciclib against the approved CDK4/6 inhibitors.
Table 1: Biochemical Potency (IC50/Kd in nM) Against Key Cyclin-Dependent Kinases
| Inhibitor | CDK7 | CDK4 | CDK6 | CDK1 | CDK2 | CDK5 | CDK9 |
| Samuraciclib (CT7001) | 41 | >1845 | >1845 | >1845 | 578 | >9430 | >1230 |
| Palbociclib | - | 11 | 15 | >1000 | >1000 | - | - |
| Ribociclib | - | 10 | 39 | >10000 | >10000 | >10000 | 400 |
| Abemaciclib | - | 2 | 10 | 67 | 57 | - | 39 |
Table 2: Cellular Efficacy (GI50/IC50 in µM) in Representative Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | GI50 / IC50 (µM) |
| Samuraciclib (CT7001) | MCF7 (Breast) | 0.18 |
| T47D (Breast) | 0.32 | |
| MDA-MB-231 (Breast) | 0.33 | |
| Palbociclib | MCF7 (Breast) | 0.0794 |
| Ribociclib | MCF7 (Breast) | ~0.1 |
| Abemaciclib | MCF7 (Breast) | ~0.06 |
Data compiled from multiple sources.[2][5] GI50 refers to the concentration for 50% growth inhibition.
Mechanism of Action and Signaling Pathways
CDK4/6 inhibitors and CDK7 inhibitors target distinct but interconnected nodes in the cellular machinery that regulates cell proliferation and survival.
CDK4/6 Inhibition Pathway
CDK4 and CDK6, in complex with Cyclin D, are key drivers of the G1 to S phase transition in the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes required for DNA synthesis. Approved inhibitors like Palbociclib, Ribociclib, and Abemaciclib block this phosphorylation event, leading to a G1 cell cycle arrest.
CDK7 Inhibition Pathway
CDK7 has a dual role. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for the initiation of transcription of many genes, including oncogenes like MYC. A selective CDK7 inhibitor, therefore, can induce cell cycle arrest and simultaneously suppress the transcription of key cancer-driving genes.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays. Below are detailed methodologies for these key experiments.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Methodology:
-
Reagents: Purified recombinant human CDK-cyclin complexes, a suitable substrate (e.g., a peptide derived from Rb for CDK4/6), and ATP (often radiolabeled with ³²P or ³³P). The reaction is typically performed in a kinase buffer containing MgCl₂, DTT, and other components to ensure optimal enzyme activity.[6]
-
Procedure: The kinase, substrate, and ATP are combined in the wells of a microplate. The test inhibitor is added at a range of concentrations. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter. Non-radioactive methods, such as those based on fluorescence or luminescence (e.g., ADP-Glo™), are also widely used.[7][8]
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the CDK inhibitor at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a set period, typically 72 to 96 hours.[5][10]
-
Reagent Addition and Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt into a colored formazan product. This incubation typically lasts 1-4 hours.[9]
-
Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. For the CCK-8 assay, the product is water-soluble. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The results are used to calculate the GI50 or IC50 value, representing the drug concentration that causes 50% inhibition of cell growth compared to the vehicle-treated control.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism, typically immunodeficient mice bearing human tumors.
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice). The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[11][12]
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The CDK inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.[11][13]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week) throughout the study. Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at a set time point. The primary endpoint is often tumor growth inhibition (TGI). In some studies, survival is the primary endpoint. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target protein phosphorylation).[14][15]
Conclusion
Selective inhibition of CDK7 presents a distinct therapeutic strategy compared to the established CDK4/6 inhibitors. While CDK4/6 inhibitors primarily induce G1 cell cycle arrest, CDK7 inhibitors offer the potential for a dual mechanism of action by impacting both cell cycle progression (via CAK inhibition) and oncogenic transcription (via TFIIH inhibition). As shown in the comparative data, Samuraciclib is a potent and selective CDK7 inhibitor with minimal activity against CDK4 and CDK6, highlighting the different target profiles of these drug classes. Preclinical data for CDK7 inhibitors like Samuraciclib and SY-5609 demonstrate robust anti-tumor activity in various cancer models, supporting their ongoing clinical development.[13][16][17] This guide provides a foundational comparison to aid researchers in understanding the relative strengths and potential applications of these different classes of CDK inhibitors.
References
- 1. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 8. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Activity of SY-5609, an oral, noncovalent, potent, and selective CDK7 inhibitor, in preclinical models of colorectal cancer. - ASCO [asco.org]
- 14. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacr.org [aacr.org]
- 16. | BioWorld [bioworld.com]
- 17. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
Cdk7-IN-16 and Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of novel anticancer compounds is critical for predicting clinical efficacy and developing effective combination therapies. This guide provides a comparative analysis of Cdk7-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its potential for overcoming resistance to other anticancer drugs. While direct experimental data on this compound's cross-resistance is emerging, this guide draws upon extensive research on other selective CDK7 inhibitors, such as THZ1, which share a similar mechanism of action and potency, to provide a comprehensive overview.
This compound is a powerful research tool for investigating cancers with transcriptional dysregulation, boasting an IC50 value in the low nanomolar range (1-10 nM)[1]. CDK7 is a key regulator of both the cell cycle and transcription.[2] Its inhibition has shown promise in preclinical studies for overcoming resistance to various cancer treatments.[2]
Overcoming Resistance to Targeted Therapies
Several studies have demonstrated that inhibiting CDK7 can re-sensitize cancer cells that have developed resistance to established targeted therapies.
Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer cell lines that have acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib and WZ4002, treatment with the CDK7 inhibitor THZ1 has shown significant efficacy.[3] Notably, the resistant cell lines (H1975/WR and H1975/OR) were found to be more sensitive to THZ1 than the parental, drug-sensitive cell line (H1975).[3]
| Cell Line | Resistance to | Parent Drug IC50 (nM) | THZ1 IC50 (nM) | Fold Change in THZ1 Sensitivity (Resistant vs. Parental) |
| H1975 | - | - | 379 | - |
| H1975/WR | WZ4002 | 1494 | 83.4 | 4.5x more sensitive |
| H1975/OR | Osimertinib | 1352 | 125.9 | 3.0x more sensitive |
Data extracted from a study on THZ1 in EGFR-TKI resistant NSCLC cell lines.[3]
This increased sensitivity in resistant lines suggests that CDK7 inhibition targets a vulnerability created by the resistance mechanism itself. The study found that THZ1 treatment induced G2/M arrest and apoptosis at a higher rate in the resistant cells compared to the parental cells.[3]
HER2-Positive Breast Cancer
Resistance to HER2 inhibitors in breast cancer often involves the reprogramming of the kinome, leading to the activation of multiple alternative signaling pathways.[4] Targeting a central regulator like CDK7 offers a strategy to overcome this complex resistance. Research has shown that CDK7 inhibition can overcome therapeutic resistance in HER2-positive breast cancers.[4] The transcriptional kinase activity of CDK7 is regulated by HER2 and downstream pathways like SHP2 and PI3K/AKT.[4]
Reversing Endocrine Therapy Resistance in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, resistance to endocrine therapies like tamoxifen is a major clinical challenge. Studies have shown that CDK7 expression is correlated with poor patient survival and tamoxifen resistance.[5] The CDK7 inhibitor THZ1 has been shown to enhance the cytotoxic effects of tamoxifen in both sensitive and resistant breast cancer cell lines.[5]
| Cell Line | Resistance to | Parent Drug IC50 (µM) | THZ1 IC50 (nM) |
| MCF-7 | - | 6.5 (Tamoxifen) | 11 |
| LCC2 | Tamoxifen | 67.7 (Tamoxifen) | 13 |
Data extracted from a study on THZ1 in tamoxifen-resistant breast cancer cell lines.[5]
The combination of THZ1 and tamoxifen was more effective at inhibiting cell growth than either agent alone, particularly in the tamoxifen-resistant LCC2 cells.[5]
Overcoming Resistance to Smoothened Antagonists
In cancers driven by the Hedgehog signaling pathway, resistance to smoothened (SMO) inhibitors can occur. CDK7 inhibition has been identified as a promising strategy to overcome this resistance.[6] The CDK7 inhibitor THZ1 was shown to suppress the aberrant Hedgehog pathway and the growth of Hedgehog-driven cancers that were either responsive or resistant to SMO inhibitors.[6]
Signaling Pathways and Experimental Workflows
The mechanism by which CDK7 inhibition overcomes drug resistance is rooted in its dual role in regulating transcription and the cell cycle. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing cross-resistance.
Caption: Dual inhibitory role of this compound on transcription and cell cycle.
Caption: Standard workflow for evaluating drug cross-resistance.
Experimental Protocols
Below is a representative protocol for a cell viability assay to determine the IC50 of this compound in sensitive versus resistant cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (both parental and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare dilutions of the drug to which the resistant cell line has acquired resistance.
-
Drug Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the various concentrations of the drugs to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-RNA Pol II, MYC, p-AKT, total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Note: The experimental data presented in this guide is based on studies of CDK7 inhibitors with similar properties to this compound. Further direct experimental validation of this compound's cross-resistance profile is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Cdk7-IN-16
For researchers and scientists in the field of drug development, the proper handling and disposal of potent chemical compounds like Cdk7-IN-16 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Classification and Disposal Summary
The following table summarizes the presumed hazard classification and essential disposal information for this compound, based on the data for Cdk7-IN-7.
| Hazard Classification | GHS Hazard Statement(s) | Disposal Requirement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Collect as hazardous chemical waste. Do not ingest. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | Do not dispose of down the drain. Prevent release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Collect spillage. Dispose of contents/container to an approved waste disposal plant. |
Detailed Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound and associated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE to minimize exposure. This includes:
-
Safety goggles with side-shields to protect your eyes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat or impervious clothing to protect your body.
-
In cases of potential aerosol formation, a suitable respirator should be used in a well-ventilated area or fume hood.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from experiments or dissolved in solvents like DMSO) must be collected in a separate, compatible liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.[2]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and flasks that have come into contact with this compound should be placed in the solid hazardous waste container.
-
For reusable glassware, triple-rinse with an appropriate solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste.[2][3] The third rinsate can then be followed by a final wash with soap and water.
-
Step 3: Labeling and Storage of Waste Containers
Proper labeling and storage are mandated by regulations and are essential for safety.
-
Labeling:
-
Affix a "Hazardous Waste" label to each waste container.[4]
-
Clearly write the full chemical name, "this compound," and list any solvents present in the container. Avoid using abbreviations or chemical formulas.[4]
-
Indicate the approximate concentration or quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.[4]
-
-
Storage:
Step 4: Final Disposal
The final disposal of this compound must be handled by trained professionals.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sanitary sewer.[4][5] Its high aquatic toxicity poses a significant environmental threat.
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and contained hazardous waste.[4] They will ensure the waste is transported to a certified hazardous waste disposal facility for appropriate treatment, such as high-temperature incineration.[6]
Step 5: Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Control the Spill: Wearing appropriate PPE, contain the spill using absorbent pads or spill kits.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it into the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. CDK7-IN-7|2640208-01-9|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
Essential Safety and Logistical Information for Handling Cdk7-IN-16
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Cdk7-IN-16, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing potential risks.
Compound Identification and Properties
A clear understanding of the substance's properties is the first step in safe handling. Key identification and physicochemical data for this compound are summarized below.
| Property | Data |
| Molecular Formula | C19H21F3N6O2S[1] |
| Molecular Weight | 454.47 g/mol [1] |
| CAS Number | 2765676-32-0[1] |
A comprehensive Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed thoroughly before commencing any work with this compound.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, publicly available SDS for this compound is limited, data from a structurally similar compound, Cdk7-IN-7, and general safety guidelines for potent kinase inhibitors indicate the following potential hazards and required personal protective equipment.
Potential Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Environmental Hazard: Potentially toxic to aquatic life.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2]
-
Unknown Toxicity: The chemical, physical, and toxicological properties have not been fully investigated.[2]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Required Item | Rationale for Use |
| Eye Protection | Safety Goggles with Side-Shields | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | Prevents direct skin contact. Double-gloving is recommended. |
| Body Protection | Impervious Laboratory Coat or Gown | Provides a barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator (NIOSH-approved) | Essential when handling the compound in powdered form to prevent inhalation. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling, from receipt to disposal, is critical for safety and logistical efficiency.
Procedural Workflow
The following diagram illustrates the key stages for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound
Detailed Methodologies
1. Receiving and Storage Protocol:
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Inventory: If the container is intact, log the compound into your laboratory's chemical inventory system.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials.[3] Ensure the storage location has an accessible safety shower and eye wash station.[3]
2. Safe Handling and Experimental Use Protocol:
-
Engineering Controls: All work with solid this compound must be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[3]
-
Weighing: Use a dedicated and calibrated balance. Handle the solid with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing. Ensure the chosen solvent is compatible with the compound and the experimental system.
-
Spill Management: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[3] Absorb the spill with an inert material and dispose of it as hazardous waste.[3] Decontaminate the spill area thoroughly.
3. Decontamination and Disposal Protocol:
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse) to thoroughly clean the affected areas.
-
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of it down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
